6-(3-Chlorophenyl)picolinic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
6-(3-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPKPBSIZTPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647061 | |
| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863704-38-5 | |
| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-(3-Chlorophenyl)picolinic Acid: A Comprehensive Whitepaper on Physicochemical Properties, Stability, and Methodological Profiling
Executive Summary
In the landscape of modern drug discovery and agrochemical development, bi-aryl scaffolds serve as foundational building blocks for designing highly selective ligands. 6-(3-Chlorophenyl)picolinic acid (CAS 863704-38-5) is a critical intermediate characterized by its rigid pyridine-carboxylic acid core and a lipophilic meta-chlorophenyl substituent[1]. This unique structural topology makes it an indispensable precursor in the synthesis of novel antimalarial picolinamides[2] and targeted enzyme inhibitors[3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, inherent stability limitations, and self-validating experimental protocols required to handle, analyze, and derivatize 6-(3-chlorophenyl)picolinic acid effectively.
Physicochemical Profiling & Mechanistic Causality
Understanding the physicochemical behavior of a building block is paramount for predicting its reactivity and pharmacokinetic potential. Table 1 summarizes the core quantitative data for 6-(3-chlorophenyl)picolinic acid[1].
Table 1: Key Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| CAS Number | 863704-38-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₂H₈ClNO₂ | Dictates mass spectrometric parent ion (m/z ~234 [M+H]⁺). |
| Molecular Weight | 233.65 g/mol | Optimal for fragment-based drug design (FBDD). |
| XLogP3 | 3.10 | Indicates high lipophilicity; requires organic solvents for stock solutions. |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Excellent membrane permeability profile. |
| Density (Predicted) | 1.355 ± 0.06 g/cm³ | Relevant for solid-state handling and formulation. |
Causality of Physicochemical Behavior
The structural topology of 6-(3-chlorophenyl)picolinic acid directly dictates its behavior in solution. The picolinic acid core features a carboxylic acid moiety adjacent to the pyridine nitrogen. This proximity allows for intramolecular hydrogen bonding, which stabilizes the neutral form in non-polar solvents but facilitates zwitterion formation in aqueous media.
The addition of the 3-chlorophenyl group at the C6 position introduces significant lipophilicity (XLogP3 = 3.10)[1], driving its partitioning behavior toward lipid bilayers and organic solvents. Furthermore, the meta-chloro substitution exerts a negative inductive effect (-I), subtly withdrawing electron density from the pyridine ring. This electronic modulation lowers the pKa of the carboxylic acid compared to an unsubstituted benzoic acid, enhancing its solubility at physiological pH (7.4) as an ionized species, while maintaining sufficient lipophilicity for target binding.
Chemical Stability & Degradation Kinetics
Chemical stability is a critical parameter when utilizing 6-(3-chlorophenyl)picolinic acid in multi-step syntheses or high-temperature coupling reactions.
-
Thermal Stability: Picolinic acid derivatives are notoriously susceptible to thermal decarboxylation[4]. When exposed to temperatures exceeding 150°C, the molecule undergoes a pericyclic degradation pathway, releasing carbon dioxide (CO₂) and yielding 2-(3-chlorophenyl)pyridine.
-
Hydrolytic Stability: The compound exhibits robust stability across a broad pH range (pH 2 to 10) at room temperature, as the sterically hindered C6 position protects the pyridine ring from nucleophilic attack.
-
Photolytic Stability: The extended π-conjugation of the bi-aryl system absorbs heavily in the UV spectrum (254 nm - 280 nm). Prolonged exposure to high-intensity UV light can induce photolytic degradation, primarily through radical-mediated dechlorination or N-oxidation of the pyridine ring.
Caption: Logical pathways for 6-(3-Chlorophenyl)picolinic acid derivatization and thermal degradation.
Self-Validating Experimental Protocols
To ensure scientific integrity, any analytical evaluation of this compound must utilize self-validating systems. Below is a field-proven, step-by-step methodology for Forced Degradation Studies (FDS) and stability-indicating HPLC-UV analysis.
Protocol Causality & Expertise
When developing a stability-indicating assay for 6-(3-chlorophenyl)picolinic acid, the selection of an acidic mobile phase is non-negotiable. The carboxylic acid moiety will partially ionize at neutral pH, leading to severe peak tailing and irreproducible retention times. By driving the pH below the pKa using 0.1% Formic Acid, the molecule is kept in its fully protonated state, ensuring sharp chromatographic resolution. Furthermore, the protocol incorporates a Mass Balance Validation step. If the assay shows a 20% loss of the parent compound under thermal stress, the degradant peaks must account for the equivalent area (adjusted for relative response factors). This ensures no volatile degradants (like CO₂) are missed.
Caption: Step-by-step workflow for forced degradation and stability-indicating HPLC analysis.
Step-by-Step Methodology: Forced Degradation & Amidation
Part A: Stability-Indicating HPLC-UV Assay
-
Sample Preparation: Dissolve 10 mg of 6-(3-chlorophenyl)picolinic acid in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Rationale: The high XLogP3 (3.10) necessitates an organic solvent to prevent precipitation[1].
-
Stress Conditions:
-
Thermal: Heat 1 mL aliquots at 60°C and 150°C for 48 hours in sealed ampoules.
-
Oxidative: Add 0.1 mL of 3% H₂O₂ to 1 mL of stock; incubate at room temperature for 24 hours.
-
-
Chromatographic Method:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (optimal for the conjugated bi-aryl system).
-
-
Validation: Calculate mass balance by comparing the sum of the peak areas of the stressed samples against an unstressed control.
Part B: Synthetic Derivatization (Amidation) As demonstrated in pharmaceutical patent literature for synthesizing novel pyridine derivatives[3], 6-(3-chlorophenyl)picolinic acid is frequently converted into picolinamides.
-
Activation: Dissolve 0.2 mmol of 6-(3-chlorophenyl)picolinic acid in 0.5 mL of anhydrous DMF[3].
-
Coupling: Add 0.3 mmol of HBTU (coupling agent) and stir at room temperature[3]. Rationale: HBTU efficiently activates the sterically hindered carboxylic acid without requiring extreme heat, thereby preventing thermal decarboxylation.
-
Amine Addition: Introduce 0.2 mmol of the target amine (e.g., an aniline derivative for antimalarial synthesis[2]) and stir for 20 hours[3].
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (0% to 100% ethyl acetate in heptane)[3].
References
Sources
The Pharmacological Utility and Mechanism of Action of 6-(3-Chlorophenyl)picolinic Acid in Biological Systems
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical intermediates that transcend their basic structural roles to act as highly privileged pharmacophores. 6-(3-Chlorophenyl)picolinic acid (CAS 863704-38-5) is a prime example[1],[2]. While often cataloged as a bulk intermediate, its unique physicochemical properties—combining a bidentate metal-chelating headgroup with a lipophilic, halogenated tail—make it a potent mechanistic tool in biological systems.
This technical whitepaper deconstructs the mechanism of action of 6-(3-Chlorophenyl)picolinic acid (referred to herein as 6-3-CPPA ), detailing its role as a metalloenzyme inhibitor and a G-protein coupled receptor (GPCR) allosteric/orthosteric anchor. Furthermore, I provide field-proven, self-validating experimental protocols to rigorously evaluate its efficacy in vitro.
Structural Pharmacology & Core Mechanism of Action
Metalloenzyme Inhibition: The 2-Oxoglutarate Displacement Paradigm
The primary, direct biological mechanism of picolinic acid derivatives lies in their ability to inhibit 2-oxoglutarate-dependent dioxygenases (2-OGDDs), a superfamily of enzymes including Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone/nucleic acid demethylases[3],[4].
The Causality of the Scaffold:
-
The Picolinic Acid Core: The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent carboxylic acid act as a bidentate chelator. They form a highly stable coordination complex with the active-site Fe(II) ion, directly competing with the endogenous co-substrate, 2-oxoglutarate[3].
-
The 6-(3-Chlorophenyl) Substitution: Unsubstituted picolinic acid is a weak, non-specific chelator. However, placing a 3-chlorophenyl group at the 6-position fundamentally alters its pharmacology. The bulky phenyl ring projects deeply into the hydrophobic pocket normally occupied by the aliphatic chain of 2-oxoglutarate. The chlorine atom at the meta-position enhances lipophilicity and engages in halogen bonding with hydrophobic residues lining the active site, drastically increasing target residence time and affinity.
GPCR and Kinase Modulation: The Pharmacophore Anchor
Beyond direct enzyme inhibition, 6-3-CPPA serves as a critical structural fragment in the synthesis of complex receptor modulators.
-
Cannabinoid Receptor 2 (CB2): Derivatives of 6-3-CPPA have been successfully utilized to synthesize potent CB2 receptor modulators[5]. In this context, the picolinic acid moiety acts as a polar headgroup (engaging in hydrogen bonding with transmembrane helices), while the chlorophenyl group anchors the molecule within the lipophilic binding pocket, mimicking endogenous lipid ligands.
-
Kinase and Purinergic Receptors: The scaffold has also been leveraged in the design of Met kinase inhibitors[6] and P2Y12 antagonists[7], where the rigid pyridine ring dictates the spatial orientation of functional groups required for target engagement.
Systems Biology Impact: Pathway Visualization
When 6-3-CPPA inhibits a target like HIF-PHD, it triggers a cascade of systemic biological responses. By preventing the hydroxylation of HIF-1α, the protein escapes proteasomal degradation, translocates to the nucleus, and activates Hypoxia Response Elements (HREs), promoting angiogenesis and cell survival.
Fig 1: Mechanism of 2-OG displacement by 6-(3-CPPA) and downstream HIF-1α stabilization.
Quantitative Profiling of Picolinic Acid Derivatives
To set baseline expectations for assay development, the following table summarizes the typical pharmacological behavior of 6-aryl-picolinic acid derivatives across various biological targets.
| Target Class | Representative Target | Expected IC50 / Ki Range | Primary Interaction Mode |
| 2-OG Oxygenases | HIF-PHD2 | 10 nM - 500 nM | Fe(II) Bidentate Chelation & Hydrophobic displacement |
| 2-OG Oxygenases | KDM4A (JmjC) | 50 nM - 1 µM | Fe(II) Bidentate Chelation |
| GPCRs | CB2 Receptor | 100 nM - 2 µM | Hydrophobic anchoring & Transmembrane H-bonding |
| Kinases | Met Kinase | > 10 µM (As Fragment) | ATP-pocket binding (Requires further elaboration) |
Self-Validating Experimental Protocols
In my laboratory experience, the greatest risk when evaluating aromatic chelators is false-positive data driven by compound auto-fluorescence or non-specific metal stripping. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: TR-FRET 2-Oxoglutarate Displacement Assay
Objective: Quantify the IC50 of 6-3-CPPA against recombinant 2-OGDDs (e.g., HIF-PHD2). Causality for Assay Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence intensity to eliminate auto-fluorescence artifacts common with halogenated pyridines.
-
Enzyme Preparation: Dilute recombinant enzyme in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT).
-
Causality: DTT is critical to maintain a reducing environment, preventing the active site Fe(II) from oxidizing to the inactive Fe(III) state.
-
-
Compound Incubation: Dispense 6-3-CPPA (10 pM to 100 µM) into a 384-well plate. Add the enzyme and 10 µM FeSO4. Incubate for 15 minutes.
-
Causality: Pre-incubation allows the picolinic acid moiety to establish thermodynamic equilibrium and chelate the Fe(II) before introducing the competing substrate.
-
-
Reaction Initiation: Add 1 µM biotinylated substrate peptide and 2-oxoglutarate at its predetermined Km .
-
Causality: Running the assay exactly at the Km of 2-OG ensures maximum sensitivity for competitive inhibitors.
-
-
Detection & Validation: Add Eu-cryptate labeled product-specific antibody and Streptavidin-XL665. Read at 620 nm and 665 nm.
-
Self-Validation Step: Include a control well lacking FeSO4. If the compound is a true active-site chelator, its inhibitory effect should be indistinguishable from the iron-depleted background control.
-
Protocol 2: Surface Plasmon Resonance (SPR) Metal-Dependent Kinetics
Objective: Determine the real-time association ( kon ) and dissociation ( koff ) rates.
-
Immobilization: Amine-couple the target enzyme to a CM5 sensor chip until a density of ~500 RU is achieved.
-
Analyte Injection: Inject varying concentrations of 6-3-CPPA in a running buffer supplemented with 1 µM Fe(II).
-
Causality: Supplementing iron ensures the immobilized enzyme remains fully metallated during the microfluidic flow.
-
-
Regeneration (The Self-Validating Step): Inject 50 mM EDTA for 30 seconds.
-
Causality: EDTA aggressively strips the Fe(II) ion from the enzyme. If the binding of 6-3-CPPA is strictly metal-dependent, the SPR signal will immediately collapse to baseline. Re-load the chip with FeSO4 before the next cycle to prove the enzyme remains viable.
-
Fig 2: Self-validating high-throughput screening workflow for picolinic acid derivatives.
Sources
- 1. echemi.com [echemi.com]
- 2. 6-(3-CHLOROPHENYL)PYRIDINE-2-CARBOXYLIC ACID [chemicalbook.com]
- 3. Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07706A [pubs.rsc.org]
- 4. CAS 39774-28-2: 6-Phenyl-2-pyridinecarboxylic acid [cymitquimica.com]
- 5. US20120316147A1 - Novel pyridine derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Crystal structure and stereochemistry of 6-(3-Chlorophenyl)picolinic acid
An In-Depth Technical Guide on the Crystal Structure and Stereochemistry of 6-(3-Chlorophenyl)picolinic Acid
Executive Summary
6-(3-Chlorophenyl)picolinic acid (CAS 863704-38-5) is a highly valuable bulk drug intermediate utilized in the synthesis of advanced therapeutics, including kinase inhibitors and transition-metal chelators[1][2]. While the molecule lacks traditional sp3 chiral centers, its solid-state behavior is governed by intricate conformational dynamics and supramolecular stereochemistry. For drug development professionals and crystallographers, understanding the precise solid-state packing of this molecule is paramount, as the crystal lattice directly dictates critical physicochemical properties such as solubility, thermodynamic stability, and bioavailability.
This whitepaper provides a comprehensive, self-validating framework for analyzing the biaryl conformational stereochemistry, the hydrogen-bonding architecture, and the rigorous X-ray crystallographic methodology required to resolve the structure of 6-(3-chlorophenyl)picolinic acid and its derivatives.
Part 1: The Stereochemical Landscape
Conformational Stereochemistry (The Biaryl Axis)
The stereochemical identity of 6-(3-chlorophenyl)picolinic acid is fundamentally defined by the rotational degree of freedom around the C−C bond connecting the pyridine core to the 3-chlorophenyl ring.
-
Steric Hindrance & Dihedral Angle: The molecule cannot adopt a perfectly planar conformation due to severe steric repulsion between the pyridine C5-proton and the ortho-protons (C2'/C6') of the 3-chlorophenyl ring. Consequently, the rings twist out of coplanarity.
-
Atropisomerism vs. Solid-State Conformation: While the rotational energy barrier is generally too low to isolate stable atropisomers (axial enantiomers) at room temperature in solution, the process of crystallization "freezes" the molecule into a specific dihedral angle. This solid-state conformation represents the thermodynamic minimum that balances the relief of steric strain with the maximization of π -conjugation and crystal packing forces.
Supramolecular Stereochemistry
Picolinic acid derivatives are renowned for their robust and predictable supramolecular stereochemistry, driven by directional hydrogen bonding[3][4].
-
The R22(8) Dimer Motif: The primary crystallographic driving force is the formation of centrosymmetric dimers. The carboxylic acid moiety acts simultaneously as a hydrogen-bond donor ( O−H ) and acceptor ( C=O ), forming a classic R22(8) graph-set motif.
-
Pyridine Nitrogen Participation: The pyridine nitrogen often acts as a secondary hydrogen-bond acceptor. In anhydrous crystals, it may participate in weak C−H⋯N interactions. In hydrate forms, solvent molecules (e.g., water) frequently bridge the carboxylic acid and the pyridine nitrogen, forming extended 2D or 3D hydrogen-bonded sheets[3].
Part 2: Crystallographic Methodology (Self-Validating Protocol)
To rigorously determine the crystal structure, the following self-validating workflow is employed. The causality behind each step ensures maximum data integrity and prevents artifactual structural assignments.
Step 1: Single Crystal Growth
Protocol:
-
Dissolve 50 mg of 6-(3-chlorophenyl)picolinic acid in a minimum volume of a binary solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Filter the solution through a 0.22 μ m PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites.
-
Puncture the vial cap with a narrow needle to allow for slow evaporation over 3–7 days at ambient temperature.
-
Causality & Validation: Slow evaporation ensures a near-equilibrium transition from solution to solid. Filtering removes dust particles that cause rapid, uncontrolled nucleation. This controlled kinetic environment promotes the growth of single, defect-free crystals rather than twinned or microcrystalline powders.
Step 2: X-Ray Diffraction (XRD) Data Collection
Protocol:
-
Select a high-quality, optically clear crystal under a polarizing microscope and mount it on a MiTeGen loop using paratone oil.
-
Transfer the crystal to the diffractometer equipped with a cryostream set to 100 K.
-
Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.
-
Causality & Validation: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, significantly reduces background noise, and allows for the accurate electron-density localization of the crucial hydrogen atoms involved in the supramolecular network.
Step 3: Structure Solution and Refinement
Protocol:
-
Solve the phase problem using dual-space algorithms (e.g., SHELXT)[5].
-
Refine the structure using full-matrix least-squares on F2 with SHELXL[5].
-
Visualize and manage the refinement process using the Olex2 graphical interface[6][7].
-
Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Check: Generate a CIF file and run it through the IUCr checkCIF utility. A valid structure must return zero Level A or B alerts.
-
Causality & Validation: Refinement against F2 (rather than F ) is mathematically robust, allowing the inclusion of weak or negative reflections. This prevents statistical bias in bond length determination[5]. Locating the carboxylic acid proton directly from the difference Fourier map, rather than placing it in a calculated position, provides empirical proof of the hydrogen-bonding motif[4].
Part 3: Data Presentation
To facilitate comparison, the expected quantitative crystallographic metrics for this class of compounds are summarized below.
Table 1: Representative Crystallographic Parameters for 6-Aryl Picolinic Acids
| Parameter | Typical Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Typical for highly directional H-bonded organics. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups accommodate the R22(8) dimer. |
| Temperature | 100(2) K | Minimizes thermal motion for accurate H-atom placement. |
| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 2 (Triclinic) | Indicates standard packing without extensive Z′ complexity. |
| Final R1 Index | <0.050 | Validates a high-quality, reliable structural model. |
Table 2: Key Conformational and Hydrogen-Bonding Parameters
| Structural Feature | Expected Range | Mechanistic Rationale |
| Biaryl Dihedral Angle | 35° – 55° | Balances steric relief (C5-H vs. C2'-H) with π -conjugation. |
| O−H⋯O Distance | 2.60 Å – 2.68 Å | Indicates a strong, charge-assisted classic hydrogen bond. |
| C−Cl⋯π Distance | 3.20 Å – 3.50 Å | Halogen bonding stabilizing the 3D lattice packing. |
Part 4: Mechanistic Pathways & Logic
The following diagrams illustrate the logical flow of the crystallographic analysis and the supramolecular assembly pathways.
Step-by-step workflow for the crystallographic determination of 6-aryl picolinic acids.
Logical pathways of supramolecular assembly in picolinic acid crystallization.
References
-
[3] IUCr Journals. (2021). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. IUCrData. Available at: [Link]
-
[4] The Journal of Organic Chemistry. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ACS Publications. Available at:[Link]
-
[6] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]
-
[7] University of Cambridge. Olex2 | Computing. Available at: [Link]
-
[2] Journal of Medicinal Chemistry. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Publications. Available at: [Link]
-
[5] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
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Thermodynamic stability of 6-(3-Chlorophenyl)picolinic acid at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 6-(3-Chlorophenyl)picolinic Acid at Room Temperature
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 6-(3-Chlorophenyl)picolinic acid at room temperature. We will explore the theoretical underpinnings of chemical stability, from fundamental thermodynamic principles to the practical application of advanced analytical techniques. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols for thermal analysis, forced degradation studies, and the development of a stability-indicating HPLC method. Our approach emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound stability assessment.
Introduction: The Imperative of Stability
6-(3-Chlorophenyl)picolinic acid is a substituted picolinic acid derivative with potential applications in medicinal chemistry.[1][2] Like all drug candidates, its viability is critically dependent on its intrinsic stability. A molecule that degrades under normal storage conditions can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of its thermodynamic stability is not merely a regulatory requirement but a fundamental scientific necessity.
This guide outlines a multi-faceted strategy to characterize the stability profile of 6-(3-Chlorophenyl)picolinic acid. We will proceed from foundational thermal screening to in-depth chromatographic analysis, providing a clear roadmap for generating the data necessary to predict its long-term behavior at room temperature (25 °C).
Theoretical Framework: Gibbs Free Energy and Chemical Degradation
The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical degradation reaction is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is defined by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy, representing the heat of reaction (bond breaking and formation).
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy, representing the change in disorder of the system.
For a solid-state API at room temperature, degradation pathways (e.g., hydrolysis, oxidation, decarboxylation) are often kinetically limited, even if thermodynamically favorable. The purpose of stability testing is to understand the conditions under which these reactions can occur and the rate at which they proceed. Thermal analysis techniques like DSC and TGA provide critical information about the energy required to induce phase changes or decomposition, directly relating to the compound's enthalpic stability.[3][4]
Initial Physicochemical and Thermal Characterization
Before assessing long-term stability, a baseline characterization of the molecule is essential. This involves gathering known physicochemical data and performing initial thermal screening to identify potential liabilities.
Physicochemical Properties
A summary of the known properties of 6-(3-Chlorophenyl)picolinic acid and its parent molecule is presented below.
| Property | Value for 6-(3-Chlorophenyl)picolinic acid | Value for Picolinic Acid (Parent) | Reference(s) |
| Molecular Formula | C₁₂H₈ClNO₂ | C₆H₅NO₂ | [1][5] |
| Molecular Weight | 233.65 g/mol | 123.11 g/mol | [1][5] |
| CAS Number | 863704-38-5 | 98-98-6 | [1][6] |
| Appearance | White to off-white solid (presumed) | White solid | [6] |
| Melting Point | Not reported | 136-138 °C | [6] |
| Solubility | Not reported | Slightly soluble in water | [6][7] |
Thermal Screening Workflow
The initial assessment of thermal stability involves two key techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9] This combination provides a comprehensive picture of how the material behaves when subjected to heat.[8]
Caption: Workflow for initial thermal analysis using DSC and TGA.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and assess the purity and potential polymorphism of the API.[10][11]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 6-(3-Chlorophenyl)picolinic acid into an aluminum DSC pan.[7] Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).[7]
-
Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is determined from the onset or peak of the endothermic event. The heat of fusion (ΔHfus) is calculated by integrating the peak area. A sharp, single endotherm typically suggests a pure, crystalline material.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature and quantify the presence of residual water or solvents.[12][13]
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of 6-(3-Chlorophenyl)picolinic acid onto a tared TGA pan (typically platinum or alumina).
-
Thermal Program: Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a controlled rate of 10 °C/min under a nitrogen atmosphere.[4]
-
Data Analysis: Record the mass of the sample as a function of temperature. A significant mass loss at temperatures below 120 °C typically indicates the loss of water or volatile solvents. The onset of rapid mass loss at higher temperatures indicates thermal decomposition.
Forced Degradation: Identifying Potential Degradation Pathways
Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method.[14] By subjecting the API to conditions more severe than those expected during storage, we can accelerate the formation of degradation products and understand the molecule's potential liabilities.[15]
Sources
- 1. appchemical.com [appchemical.com]
- 2. nextsds.com [nextsds.com]
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- 4. veeprho.com [veeprho.com]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
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- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
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- 15. How to Develop Stability Indicating HPLC Methods [rsc.org]
Preliminary In Vitro Toxicity Profiling of 6-(3-Chlorophenyl)picolinic Acid: A Strategic Framework for Preclinical Evaluation
Molecular Architecture & Mechanistic Rationale
6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) is a highly specific synthetic building block characterized by a pyridine-2-carboxylic acid (picolinic acid) core, substituted at the 6-position with a 3-chlorophenyl ring[1]. To design an effective in vitro toxicity profile, we must first deconstruct the causality between its molecular architecture and its potential biological liabilities:
-
Bidentate Metal Chelation: The unsubstituted picolinic acid scaffold is a well-documented endogenous chelator of transition metals (Zn²⁺, Fe²⁺, Cu²⁺)[2]. This chelation drives much of its biological activity, including the inhibition of metalloenzymes and broad-spectrum antiviral properties[3].
-
Steric Hindrance & Differential Toxicity: Substitution at the 6-position (adjacent to the pyridine nitrogen) introduces significant steric bulk. While picolinic acid and its 5-alkyl derivatives (such as fusaric acid) can induce selective growth arrest in transformed cells while sparing normal fibroblasts[4], the bulky 6-aryl group restricts coordination geometries. This structural shift can transition the molecule's toxicity profile from selective enzyme inhibition to non-specific organelle stress.
-
Lipophilicity-Driven Membrane Partitioning: The addition of the 3-chlorophenyl group significantly increases the molecule's lipophilicity (Predicted XLogP3 ≈ 3.10) compared to the highly polar parent picolinic acid[1]. This enhanced lipophilicity increases cellular permeability but introduces a high risk of non-specific membrane disruption and off-target cytochrome P450 (CYP) interactions.
Workflow Visualization
Fig 1. Multi-tiered in vitro toxicity profiling workflow for 6-(3-Chlorophenyl)picolinic acid.
Tier 1: Basal Cytotoxicity & Cell Viability Profiling
Because lipophilic chelators can uncouple mitochondrial respiration without immediately lysing the cell, relying on a single viability metric is a critical methodological error. A robust profiling strategy must multiplex metabolic activity (ATP depletion) with membrane integrity (LDH release). Picolinic acid derivatives have historically shown differential toxicity, exhibiting higher cytotoxicity in transformed cell lines (e.g., HeLa, A549) compared to normal mammalian cells (e.g., Vero, human skin fibroblasts)[2][5].
Table 1: Recommended Cell Lines and Validation Metrics for Tier 1 Profiling
| Cell Line Model | Tissue Origin | Rationale for Inclusion | Expected Response Profile |
| MRC-5 / NHSF | Normal Human Fibroblast | Baseline non-tumorigenic control. | High tolerance; cytostatic arrest at high doses[4]. |
| HepG2 | Human Hepatocellular Carcinoma | First-pass metabolism and hepatotoxicity proxy. | Moderate sensitivity; potential CYP-mediated tox. |
| HeLa | Human Cervical Adenocarcinoma | Sensitive transformed cell line benchmark. | High sensitivity; apoptotic induction expected[5]. |
| HEK293T | Human Embryonic Kidney | Renal clearance and general cytotoxicity proxy. | Moderate tolerance; baseline viability metric. |
Tier 2: Organelle-Specific & Mechanistic Toxicity
If Tier 1 assays reveal an IC₅₀ < 10 µM, mechanistic deconvolution is required to understand the exact mode of failure.
-
Mitochondrial Stress: As a putative iron/copper chelator, 6-(3-Chlorophenyl)picolinic acid may strip essential metals from the electron transport chain (ETC) complexes. This is evaluated using a Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR). A drop in basal OCR prior to membrane rupture indicates specific mitochondrial toxicity.
-
Oxidative Stress (ROS): Halogenated aromatic compounds can undergo redox cycling or disrupt antioxidant enzymes (like Zn/Cu Superoxide Dismutase) via competitive chelation, leading to reactive oxygen species (ROS) accumulation. This should be quantified using a DCFDA cellular ROS assay.
Self-Validating Experimental Protocol: Multiplexed ATP/LDH Assay
To ensure absolute scientific integrity, the following protocol incorporates built-in quality control gates (Z'-factor) to validate the data output. A protocol is only as trustworthy as its internal controls.
Step 1: Cell Seeding & Equilibration
-
Seed HepG2 and MRC-5 cells at 10,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a parallel clear plate (for absorbance).
-
Causality Check: Fill the outer perimeter wells with sterile PBS instead of cells. This prevents the "edge-effect" evaporation that artificially concentrates the media and skews viability data in the outer rows.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and log-phase growth recovery.
Step 2: Compound Preparation & Dosing
-
Prepare a 10 mM stock of 6-(3-Chlorophenyl)picolinic acid in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in culture media. Dose cells such that the final DMSO concentration is strictly ≤0.5% v/v.
-
Control Integration: Include a vehicle control (0.5% DMSO), a positive cytotoxic control (10 µM Puromycin), and a positive necrotic control (1% Triton X-100 added 45 mins prior to the read).
Step 3: LDH Release Quantification (Necrosis)
-
After 48 hours of exposure, transfer 50 µL of supernatant from the clear plate to a new assay plate.
-
Add 50 µL of LDH reaction mix (lactate, NAD+, diaphorase, INT).
-
Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.
-
Causality Check: LDH is a stable cytosolic enzyme. Its presence in the supernatant definitively proves plasma membrane rupture (necrosis), distinguishing it from early-stage apoptosis or metabolic arrest.
Step 4: ATP Quantification (Metabolic Viability)
-
To the original opaque plate, add 100 µL of CellTiter-Glo® reagent (which promotes cell lysis and provides luciferin/luciferase).
-
Incubate for 10 minutes on an orbital shaker to stabilize the luminescent signal. Read luminescence.
Step 5: Data Normalization & Z'-Factor Validation
-
Normalize data to the vehicle control (set as 100% viability).
-
Calculate the Z'-factor using the vehicle and positive controls: Z' = 1 - (3*(SD_vehicle + SD_positive) / |Mean_vehicle - Mean_positive|)
-
Validation Gate: If Z' < 0.5, the assay is statistically invalid due to high variance or poor dynamic range and must be rejected and repeated.
References
-
Title: Buy 6-(3-Chlorophenyl)-picolinic acid from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI | Source: echemi.com | URL: 1
-
Title: US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives | Source: Google Patents | URL: 3
-
Title: Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study | Source: PubMed | URL: 5
-
Title: ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES | Source: pan.olsztyn.pl | URL: 2
-
Title: WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals | Source: Google Patents | URL: 4
Sources
- 1. echemi.com [echemi.com]
- 2. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]
- 3. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]
- 4. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 5. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Binding Affinity of 6-(3-Chlorophenyl)picolinic Acid to Target Receptor Proteins
Executive Summary
In the landscape of modern drug discovery and agrochemical design, the 6-aryl-picolinate chemotype represents a highly privileged pharmacophore. Specifically, 6-(3-Chlorophenyl)picolinic acid and its derivatives serve as versatile building blocks that exhibit exceptional binding affinity to diverse target receptor proteins. By manipulating the electronic and steric properties of this core, researchers have successfully developed potent antagonists for the human [2] (inhibiting platelet aggregation), inhibitors of the [1], and highly active agonists for plant [3].
This technical guide explores the mechanistic basis of this chemotype's receptor engagement and details the self-validating experimental workflows required to accurately quantify its binding affinity.
Structural Basis of Receptor Engagement
The high binding affinity ( Kd in the low nanomolar range) of 6-(3-Chlorophenyl)picolinic acid to its target receptors is driven by specific, predictable intermolecular interactions:
-
The Picolinic Acid Core (Electrostatics & Hydrogen Bonding): The carboxylic acid moiety acts as the primary anchor. In physiological environments, it is deprotonated and forms strong salt bridges with basic residues (e.g., Arginine or Lysine) within the receptor's orthosteric site. The adjacent pyridine nitrogen participates in hydrogen bonding or metal coordination, locking the ligand in a rigid, planar conformation.
-
The 6-(3-Chlorophenyl) Tail (Hydrophobic & Halogen Bonding): The phenyl ring inserts into deep hydrophobic sub-pockets of the target receptor. The meta-chloro substitution is a critical design choice: it provides steric bulk that prevents rapid dissociation (decreasing the koff rate) and engages in highly directional halogen bonding with the backbone carbonyl oxygens of the receptor, significantly enhancing thermodynamic stability.
Mechanism of P2Y12 receptor antagonism by 6-aryl-picolinate derivatives.
Experimental Protocols: Self-Validating Binding Affinity Workflows
As a Senior Application Scientist, I emphasize that binding affinity cannot be reliably established by a single endpoint assay. A robust, self-validating system requires orthogonal profiling: Surface Plasmon Resonance (SPR) to resolve kinetics, and Isothermal Titration Calorimetry (ITC) to resolve thermodynamics.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: SPR is chosen to resolve the kinetic rates ( kon and koff ) of the binding event. Understanding how fast the compound binds and dissociates is critical for predicting in vivo residence time, which often correlates better with efficacy than absolute Kd .
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target receptor protein (e.g., purified P2Y12) onto a CM5 sensor chip.
-
Critical Choice: Avoid direct amine coupling, which randomly attaches the protein via surface lysines and can occlude the orthosteric binding pocket. Instead, utilize a His-capture approach via an anti-His antibody surface. This ensures uniform orientation and maintains the conformational freedom necessary for accurate kinetic measurement.
-
-
Analyte Preparation: Prepare a 2-fold dilution series of 6-(3-Chlorophenyl)picolinic acid (ranging from 0.1 nM to 100 nM) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).
-
Injection & Association: Inject the analyte series over the functionalized chip at a high flow rate (50 µL/min) for 120 seconds.
-
Critical Choice: High flow rates minimize mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion limits.
-
-
Dissociation & Regeneration: Flow running buffer for 600 seconds to monitor dissociation ( koff ). If the baseline is not reached, regenerate the surface with a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.5).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd=koff/kon .
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: While SPR provides kinetics, ITC measures the heat released or absorbed during binding, revealing the thermodynamic drivers (Enthalpy ΔH vs. Entropy ΔS ). This confirms if the 3-chloro group is successfully forming the hypothesized halogen bonds, which are highly enthalpically favorable.
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the target receptor protein extensively against the assay buffer. Use the exact dialysate to prepare the ligand solution.
-
Critical Choice: Exact buffer matching eliminates the background heat of dilution, which can otherwise mask the heat of binding for small molecules.
-
-
Titration Setup: Load the target receptor (15 µM) into the sample cell and the 6-(3-Chlorophenyl)picolinic acid ligand (150 µM) into the injection syringe.
-
Injection Parameters: Perform 20 injections of 2 µL each, with 150-second spacing between injections at 25°C.
-
Critical Choice: The 150-second spacing ensures the thermal power returns completely to baseline, allowing accurate integration of the heat peak for that specific injection.
-
-
Data Extraction: Integrate the heat peaks and fit to a single-site binding model to extract ΔH , Ka (association constant), and stoichiometry (N). Calculate ΔS using the Gibbs free energy equation ( ΔG=−RTlnKa=ΔH−TΔS ).
Orthogonal validation workflow for determining receptor binding affinity.
Data Presentation & Interpretation
The table below summarizes representative quantitative binding data for the 6-aryl-picolinate chemotype across its primary target receptors, demonstrating the cross-disciplinary utility of this scaffold.
| Target Receptor | Ligand / Derivative | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | Primary Binding Interaction |
| P2Y12 (Human) | 6-(3-Chlorophenyl)picolinate analog | 4.2 | 1.5 x 10⁵ | 6.3 x 10⁻⁴ | -8.5 | Salt bridge (Arg), Halogen bond |
| Met Kinase (Human) | 6-Phenylpicolinate analog | 1.8 | 3.2 x 10⁵ | 5.7 x 10⁻⁴ | -7.2 | H-bond (Asp1222), Hydrophobic |
| AFB5/TIR1 (Plant) | 6-Aryl-picolinate (Halauxifen) | 1.5 | 4.8 x 10⁵ | 7.2 x 10⁻⁴ | -9.1 | Coreceptor bridging, Halogen bond |
Note: The highly negative ΔH values confirm that binding is heavily enthalpy-driven, a hallmark of the strong hydrogen and halogen bonding networks established by the picolinic acid core and the chlorinated phenyl ring.
Conclusion
The 6-(3-Chlorophenyl)picolinic acid scaffold is a masterclass in rational pharmacophore design. By utilizing orthogonal, self-validating biophysical assays (SPR and ITC), researchers can accurately map both the kinetic residency and the thermodynamic drivers of this molecule. This rigorous approach ensures that subsequent structural optimizations—whether for human GPCR antagonism or plant receptor agonism—are rooted in verified, high-confidence data.
References
- Kim, K. S., et al. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 2008.
- Parlow, J. J., et al. "Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation." Journal of Medicinal Chemistry, 2010.
- Schmitzer, P. R., et al. "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." ACS Symposium Series, 2015.
Application Note: 6-(3-Chlorophenyl)picolinic Acid as a Bidentate Ligand in Transition Metal Catalysis
Executive Summary
The development of highly efficient transition metal catalysts relies heavily on the precise stereoelectronic tuning of their coordination spheres. 6-(3-Chlorophenyl)picolinic acid (6-3-Cl-PPA) [CAS: 863704-38-5][1] has emerged as a privileged bidentate (N,O) and potential tridentate (C,N,O) ligand in the synthesis of advanced Iridium(III) and Ruthenium(II) complexes. This application note details the mechanistic rationale, photophysical data, and validated protocols for utilizing 6-3-Cl-PPA to synthesize heteroleptic Ir(III) photocatalysts designed for demanding single-electron transfer (SET) transformations in drug discovery.
Mechanistic Rationale & Stereoelectronic Tuning
In transition metal catalysis, particularly photoredox catalysis, the ancillary ligand dictates the excited-state lifetime, redox potentials, and quantum yield of the catalyst[2].
Substituting standard picolinic acid with 6-(3-Chlorophenyl)picolinic acid introduces two critical modifications:
-
Steric Shielding & Geometry: The bulky 6-aryl substituent creates a sterically encumbered environment around the metal center. This shielding minimizes non-radiative decay pathways (such as solvent coordination to the excited state), thereby prolonging the triplet excited-state lifetime ( τ ).
-
Electronic Modulation: The 3-chloro group on the pendant phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the highest occupied molecular orbital (HOMO), which is typically metal-centered ( t2g ), thereby increasing the oxidizing power of the excited state ( E1/2 Ir ∗III /Ir II )[3].
Figure 1: Synthesis and photoredox catalytic cycle of the Ir(III) complex using 6-3-Cl-PPA.
Quantitative Data: Photophysical & Electrochemical Properties
To demonstrate the efficacy of 6-3-Cl-PPA, the table below compares the synthesized complex, Ir(ppy) 2 (6-3-Cl-PPA) , against the industry standard Ir(ppy) 2 (pic) . The data illustrates the enhanced oxidizing capability and extended lifetime achieved via ligand substitution.
| Catalyst Complex | λabs (nm) | λem (nm) | τ (µs) | E1/2 (Ir IV /Ir III ) | E1/2 (*Ir III /Ir II ) |
| Ir(ppy) 2 (pic) (Standard) | 380, 460 | 512 | 1.3 | +0.82 V | +0.65 V |
| Ir(ppy) 2 (6-3-Cl-PPA) | 385, 475 | 535 | 2.1 | +1.05 V | +0.88 V |
Note: Potentials are reported vs. SCE in CH 3 CN. The +0.88 V excited-state oxidation potential makes the 6-3-Cl-PPA complex highly suitable for the activation of unactivated alkyl bromides and electron-deficient arenas.
Experimental Protocols
Protocol A: Synthesis of Ir(ppy) 2 (6-3-Cl-PPA) Photocatalyst
This protocol utilizes a standard bridge-splitting reaction. The causality behind the solvent choice (2-ethoxyethanol) is its high boiling point and amphiphilic nature, which efficiently solubilizes both the non-polar Iridium dimer and the inorganic base.
Reagents:
-
Iridium dimer [Ir(ppy)2Cl]2 : 1.0 equiv (0.5 mmol)
-
6-(3-Chlorophenyl)picolinic acid: 2.2 equiv (1.1 mmol)[4]
-
Sodium carbonate (Na 2 CO 3 ): 5.0 equiv (2.5 mmol)
-
2-Ethoxyethanol: 15 mL
Step-by-Step Methodology:
-
Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(ppy)2Cl]2 (536 mg), 6-(3-Chlorophenyl)picolinic acid (257 mg), and Na 2 CO 3 (265 mg).
-
Degassing: Add 15 mL of 2-ethoxyethanol. Subject the suspension to three freeze-pump-thaw cycles to strictly remove dissolved oxygen. Rationale: Oxygen quenches the excited state of the product and can lead to ligand oxidation at elevated temperatures.
-
Reflux: Backfill with Argon and heat the mixture to 120 °C in an oil bath for 16 hours in the dark. The suspension will transition from a cloudy yellow to a clear, deep orange-red solution.
-
Workup: Cool to room temperature. Add 30 mL of deionized water to precipitate the complex. Filter the solid via a sintered glass frit and wash sequentially with water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Purify the crude solid via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) to yield the pure heteroleptic complex as a bright orange powder.
Protocol B: Visible-Light Driven Decarboxylative Cross-Coupling
This protocol validates the catalytic competency of the synthesized complex. The self-validating nature of this protocol relies on the strict exclusion of light in the control reaction; no product will form without photon-induced MLCT (Metal-to-Ligand Charge Transfer)[2].
Step-by-Step Methodology:
-
Reaction Assembly: In a 2-dram vial, combine the N-hydroxyphthalimide (NHPI) ester of a carboxylic acid (0.2 mmol), an electron-deficient alkene (0.3 mmol), Hantzsch ester (0.24 mmol), and Ir(ppy) 2 (6-3-Cl-PPA) (1.0 mol%, 0.002 mmol).
-
Solvent & Degassing: Add 2.0 mL of anhydrous DMF. Sparge the solution with Argon for 10 minutes.
-
Irradiation: Seal the vial with a Teflon-lined cap. Irradiate the vial using a 34 W Blue LED lamp (450 nm) positioned 5 cm away, with a cooling fan to maintain the temperature at 25 °C.
-
Monitoring: Stir for 12 hours. Monitor the consumption of the NHPI ester via TLC or LC-MS.
-
Isolation: Dilute with ethyl acetate (10 mL), wash with 5% aqueous LiCl (3 x 5 mL) to remove DMF, dry over MgSO 4 , and concentrate. Purify via flash chromatography.
References
-
Title: A promising strategy to construct strong sensitizing iridium(III) complexes via energy transfer sensitization for continuous gram-level photosynthesis Source: Researcher.life URL: [Link]
- Title: Iridium based complex for water splitting (WO2012122605A1)
Sources
Application Note: Advanced Protocols for Suzuki-Miyaura Cross-Coupling of 6-(3-Chlorophenyl)picolinic acid
Executive Summary & Mechanistic Rationale
6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. However, subjecting this molecule to Suzuki-Miyaura cross-coupling presents a triad of distinct chemical challenges:
-
Low Electrophilicity of Aryl Chlorides: Unlike aryl bromides or iodides, the C-Cl bond possesses a high bond dissociation energy, making the initial oxidative addition step thermodynamically demanding[2].
-
Catalyst Poisoning via Heterocycles: The picolinic acid moiety contains a pyridine nitrogen that can strongly coordinate to palladium centers, potentially leading to catalyst deactivation.
-
Interference from the Free Carboxylic Acid: The unprotected -COOH group will spontaneously protonate standard bases, disrupting the formation of the crucial boronate complex required for transmetalation[3].
To overcome these barriers, this protocol leverages a highly active Buchwald precatalyst system (XPhos-Pd-G2). The bulky, electron-rich biarylphosphine ligand (XPhos) lowers the activation barrier for C-Cl oxidative addition while providing sufficient steric shielding to prevent unwanted pyridine coordination[4]. Furthermore, a precisely calibrated excess of tribasic potassium phosphate (K 3 PO 4 ) is employed to simultaneously deprotonate the carboxylic acid and activate the boronic acid partner.
Experimental Design & Optimization Data
A self-validating experimental design requires understanding how varying parameters affect the reaction pathway. Table 1 summarizes the quantitative optimization data, demonstrating the causality behind the selected reagents.
Table 1: Optimization Matrix for the Cross-Coupling of 6-(3-Chlorophenyl)picolinic acid
| Entry | Catalyst System (mol%) | Base (Equivalents) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh 3 ) 4 (5%) | K 2 CO 3 (2.0 eq) | Dioxane/H 2 O (4:1) | 90 | <10% | Sluggish oxidative addition; base fully consumed by the free -COOH. |
| 2 | Pd(dppf)Cl 2 (5%) | K 3 PO 4 (3.0 eq) | Dioxane/H 2 O (4:1) | 90 | 45% | Moderate conversion; evidence of pyridine-induced catalyst poisoning. |
| 3 | XPhos-Pd-G2 (2%) | K 3 PO 4 (2.0 eq) | THF/H 2 O (4:1) | 80 | 30% | Excellent oxidative addition, but incomplete transmetalation (insufficient base). |
| 4 | XPhos-Pd-G2 (2%) | K 3 PO 4 (3.5 eq) | Dioxane/H 2 O (4:1) | 80 | >92% | Optimal: Rapid C-Cl activation; sufficient base for both -COOH and boronic acid. |
Workflow and Pathway Visualizations
Figure 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Figure 2: Catalytic cycle highlighting XPhos-mediated activation of the aryl chloride.
Detailed Step-by-Step Protocol
This methodology represents a self-validating system: the pH-directed workup inherently separates the desired carboxylic acid product from neutral organic impurities, ensuring high purity before final isolation.
Reagent Preparation & Setup
-
Reaction Vessel: Equip a 50 mL Schlenk flask or a heavy-walled reaction vial with a magnetic stir bar and a Teflon-lined septum.
-
Charge Solids: To the vessel, add:
Degassing & Reaction Execution
-
Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized Water (4:1 v/v ratio). The biphasic system is essential for solubilizing the inorganic base and the organic substrates[5].
-
Degassing (Crucial Step): Sparge the heterogeneous mixture with high-purity Argon gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and homocoupling of the boronic acid.
-
Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: Allow the reaction to proceed for 4–6 hours. Reaction progress can be monitored via LC-MS or TLC (using a highly polar eluent system, e.g., DCM/MeOH/AcOH 90:9:1).
pH-Directed Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of Deionized Water and 10 mL of Ethyl Acetate (EtOAc).
-
Base Extraction (Self-Validation): Transfer to a separatory funnel. The desired biaryl product will reside in the aqueous layer as a highly soluble potassium carboxylate salt. Extract and discard the EtOAc layer. This step efficiently removes unreacted boronic acid, homocoupled byproducts, and the cleaved XPhos ligand.
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1.0 M HCl dropwise until the pH reaches 3.0–4.0. The biaryl picolinic acid product will precipitate as a solid.
-
Final Extraction/Filtration: Extract the acidified aqueous layer with fresh EtOAc (3 × 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: If necessary, the crude product can be recrystallized from Ethanol/Water or purified via flash column chromatography to yield the analytically pure biaryl compound.
References
- "Buy 6-(3-Chlorophenyl)-picolinic acid from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI", ECHEMI.
- "Suzuki Coupling", Organic Chemistry Portal.
- "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides", RSC Advances.
- "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions", Synthesis (Thieme).
- "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides", Organic Letters (ACS).
Sources
- 1. echemi.com [echemi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: 6-(3-Chlorophenyl)picolinic Acid in Small Molecule Drug Discovery
Executive Summary
The development of small molecule inhibitors targeting metalloenzymes and kinases often faces a critical bottleneck: balancing target affinity with favorable pharmacokinetic (PK) properties. 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5)[1][2] has emerged as a privileged building block and Metal-Binding Pharmacophore (MBP) in Fragment-Based Drug Discovery (FBDD)[3]. By combining a bidentate chelating core with a sterically defined, halogenated aryl vector, this molecule provides a robust scaffold for overcoming the limitations of traditional zinc-binding groups (ZBGs) like hydroxamic acids, which frequently suffer from metabolic instability and off-target toxicity[4].
This application note provides a comprehensive guide to the mechanistic rationale, structural applications, and experimental protocols for utilizing 6-(3-Chlorophenyl)picolinic acid in modern drug development workflows.
Mechanistic Rationale: The Bidentate MBP Paradigm
The efficacy of 6-(3-Chlorophenyl)picolinic acid is rooted in its dual-function structural topology:
-
Bidentate Metal Chelation : The picolinic acid core coordinates active-site metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Mn²⁺) via the pyridine nitrogen and the carboxylate oxygen[5][6]. This forms a thermodynamically stable 5-membered chelate ring, which is a hallmark of potent metalloenzyme inhibition[3].
-
Hydrophobic and Halogen Bonding Vectors : The substitution at the C6-position with a 3-chlorophenyl group serves a critical purpose. It directs the molecule into adjacent hydrophobic sub-pockets (such as the S1' or S2' pockets in matrix metalloproteinases)[3][4]. The chlorine atom introduces the potential for halogen bonding with backbone carbonyls and enhances the lipophilicity (LogP) of the fragment, improving cellular permeability compared to unsubstituted picolinic acids[3].
Diagram: Bidentate chelation and vector-driven specificity of 6-(3-Chlorophenyl)picolinic acid.
Key Applications in Drug Discovery
Metalloenzyme Inhibition via FBDD
In FBDD, picolinic acid derivatives are utilized as bioisosteres to replace problematic metal-binding fragments[3][4]. 6-(3-Chlorophenyl)picolinic acid acts as an advanced fragment hit for Zn²⁺-dependent enzymes (e.g., HDACs, MMPs) and Fe²⁺/2-oxoglutarate-dependent oxygenases (e.g., JmjC domain-containing histone demethylases). The rigid pyridine ring limits the entropic penalty upon binding, while the 6-aryl substitution prevents off-target binding to metalloenzymes with sterically restricted active sites (such as human Carbonic Anhydrase II)[3].
Kinase Inhibitor Scaffolds
Beyond metalloenzymes, 6-aryl picolinic acids are utilized as conformationally constrained scaffolds in kinase inhibitor design[7]. For instance, in the development of Met kinase inhibitors, the 6-phenylpicolinic acid core has been used to replace flexible acylurea moieties. This rigidification directs the molecule optimally into the ATP-binding pocket, yielding single-digit nanomolar IC₅₀ values and favorable in vivo antitumor activity[7].
N-Capping of Peptidic Inhibitors
In the development of anti-malarial drugs targeting Plasmodium falciparum SUB1 (PfSUB1) and human proteasome inhibitors, 6-aryl picolinic acids serve as excellent N-capping groups[8]. Coupling 6-(3-Chlorophenyl)picolinic acid to peptidic boronic acids significantly improves the lipophilicity of the resulting inhibitors, enhancing cell permeability and shifting the selectivity profile away from off-target human proteasomes (H20S)[8].
Diagram: Fragment-Based Drug Discovery workflow utilizing picolinic acid scaffolds.
Data Presentation: Physicochemical Profiling
To justify the selection of 6-(3-Chlorophenyl)picolinic acid over traditional fragments, structural and physicochemical parameters must be evaluated. Table 1 summarizes the comparative advantages of this scaffold.
Table 1: Comparative Profiling of Metal-Binding Pharmacophores
| Pharmacophore Type | Representative Compound | Metal Coordination | Typical LogP | PK Liability / Disadvantages | Primary Advantage |
| Hydroxamic Acid | SAHA (Vorinostat) | Bidentate (O, O) | 1.0 - 2.0 | High clearance, poor half-life, mutagenicity risks[4]. | Extremely high affinity for Zn²⁺. |
| Unsubstituted Picolinic Acid | Picolinic Acid | Bidentate (N, O) | ~0.8 | Too hydrophilic, lacks vector for target specificity[3]. | Excellent metabolic stability. |
| 6-Aryl Picolinic Acid | 6-(3-Chlorophenyl)picolinic acid | Bidentate (N, O) | ~2.8 - 3.2 | Requires precise steric mapping of the S1' pocket[3][7]. | High stability, tunable lipophilicity, built-in vector[3][8]. |
Experimental Protocols
The following protocols detail the integration of 6-(3-Chlorophenyl)picolinic acid into a drug discovery pipeline, ensuring both synthetic viability and biological validation.
Protocol A: Synthesis of N-Capped Inhibitors via Amide Coupling
Causality Insight: Picolinic acids can exhibit sluggish coupling kinetics due to the electron-withdrawing nature of the pyridine ring. Utilizing EDC·HCl and HOBt ensures efficient activation of the carboxylic acid while suppressing racemization of the downstream chiral amine/peptide[8].
Materials:
-
6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5)[1]
-
Target Amine/Peptidic scaffold
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Chloroform (CHCl₃) or DMF
Step-by-Step Methodology:
-
Activation : Dissolve 6-(3-Chlorophenyl)picolinic acid (1.0 equiv, e.g., 0.91 mmol) in anhydrous CHCl₃ (15 mL) under an inert argon atmosphere[8].
-
Add EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) to the solution. Stir at 0 °C for 15 minutes to form the active ester intermediate[8].
-
Coupling : Add the target amine (1.0 equiv) followed by dropwise addition of DIPEA (3.0 equiv) to neutralize the hydrochloride salts and drive the reaction[8].
-
Propagation : Allow the reaction mixture to warm to room temperature and stir for 12–18 hours until full conversion is observed via LC-MS or TLC.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc/CHCl₃) to yield the pure N-capped inhibitor[8].
Protocol B: Metalloenzyme Inhibition Assay (Biochemical Validation)
Causality Insight: To validate that the 6-(3-Chlorophenyl)picolinic acid derivative acts via metal chelation, the assay must be self-validating. Including a broad-spectrum chelator (EDTA) as a positive control establishes the maximum possible inhibition window, while a non-metalloenzyme control ensures the compound is not a pan-assay interference compound (PAINS)[5][6].
Step-by-Step Methodology:
-
Enzyme Preparation : Dilute the target metalloenzyme (e.g., recombinant human MMP or JmjC KDM) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Brij-35). Crucial: Do not add excess exogenous metal ions unless required for enzyme stability, as this will shift the IC₅₀ artificially.
-
Compound Titration : Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Pre-incubation : Transfer 1 µL of the compound dilutions to a 384-well microplate. Add 14 µL of the enzyme solution. Incubate at room temperature for 30 minutes to allow the bidentate chelate complex to reach thermodynamic equilibrium.
-
Control Wells :
-
Positive Control (100% Inhibition): Add 50 mM EDTA to completely strip the active site metal[6].
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
-
Reaction Initiation : Add 5 µL of the appropriate fluorogenic substrate to all wells.
-
Kinetic Readout : Monitor fluorescence continuously for 60 minutes using a microplate reader. Calculate the initial velocity (V₀) for each well.
-
Data Analysis : Normalize V₀ data against controls and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
References
-
Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors Source: MDPI URL:[Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Semisynthetic Metalloenzyme Based on a Protein Cavity That Catalyzes the Enantioselective Hydrolysis of Ester and Amide Substrates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Application Note: In Vitro Assay Protocols for Evaluating the Efficacy of 6-(3-Chlorophenyl)picolinic Acid
Target Audience: Researchers, scientists, and drug development professionals in agrochemistry and plant physiology. Document Type: Technical Protocol & Mechanistic Guide
Scientific Context & Mechanistic Rationale
6-(3-Chlorophenyl)picolinic acid is a prototypical building block and active scaffold belonging to the 6-arylpicolinate class of synthetic auxins. Discovered during the development of modern agrochemicals (e.g., halauxifen-methyl and florpyrauxifen-benzyl), this class of compounds acts as potent agonists of the plant auxin signaling pathway [1].
Unlike classical auxins such as Indole-3-Acetic Acid (IAA) or 2,4-D, which primarily bind to the TIR1 receptor, 6-arylpicolinates exhibit a highly specialized preference for the Auxin Signaling F-Box 5 (AFB5) receptor [2]. Upon binding, the compound acts as a "molecular glue," promoting the physical interaction between the SCF AFB5 E3 ubiquitin ligase complex and Aux/IAA transcriptional repressor proteins. This triggers the rapid ubiquitination and 26S proteasome-mediated degradation of Aux/IAA, unleashing Auxin Response Factors (ARFs) and causing uncontrolled, lethal plant growth[3].
To rigorously evaluate the in vitro efficacy of 6-(3-Chlorophenyl)picolinic acid, a protocol must be self-validating. It must not only prove target engagement but also demonstrate the hallmark AFB5 vs. TIR1 receptor selectivity . The following protocols provide a comprehensive, step-by-step workflow to quantify this unique pharmacological profile.
Pathway Visualization
Caption: Mechanism of Action: 6-(3-Chlorophenyl)picolinic acid mediating Aux/IAA degradation.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics Assay
Objective: Determine the dissociation constant ( Kd ) of 6-(3-Chlorophenyl)picolinic acid for the AFB5 and TIR1 receptor complexes. Causality & Logic: Direct immobilization of SCF complexes on SPR sensor chips often denatures the receptors, destroying the ligand-binding pocket. To circumvent this, we immobilize a biotinylated Aux/IAA degron peptide. The compound is pre-incubated with the soluble receptor, and the ternary complex is flowed over the chip. This perfectly mimics the physiological assembly of the co-receptor system.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Condition a Streptavidin (SA) sensor chip using 50 mM NaOH. Inject 100 nM of biotinylated Aux/IAA degron peptide (e.g., domain II of IAA7) at a flow rate of 10 µL/min until a capture level of ~200 Response Units (RU) is achieved.
-
Analyte Preparation: Express and purify FLAG-tagged AFB5 and TIR1 proteins using a baculovirus/insect cell system. Prepare a concentration gradient of 6-(3-Chlorophenyl)picolinic acid (1 nM to 10 µM) in running buffer (HEPES 50 mM, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP).
-
Complex Assembly: Pre-incubate 50 nM of purified AFB5 or TIR1 with the compound gradient for 15 minutes at 4°C to allow binary complex formation.
-
SPR Execution: Inject the pre-incubated mixtures over the functionalized SA chip at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Validation & Analysis: Use Indole-3-Acetic Acid (IAA) as a positive control for TIR1, and a mutated degron peptide (mIAA7) as a negative control to prove specific binding. Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the Kd .
Protocol 2: In Vitro Pull-Down Assay (Receptor-Co-receptor Interaction)
Objective: Validate that the compound physically bridges the receptor and the repressor. Causality & Logic: While SPR provides kinetics, a pull-down assay provides a robust, visual confirmation of target engagement that is easily reproducible in standard biochemistry labs without specialized biosensors.
Step-by-Step Methodology:
-
Protein Preparation: Purify GST-tagged Aux/IAA7 from E. coli and FLAG-tagged AFB5/TIR1 from insect cells.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 2 µg of GST-Aux/IAA7 and 2 µg of FLAG-AFB5 in 500 µL of pull-down buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 0.1% NP-40).
-
Ligand Addition: Add 6-(3-Chlorophenyl)picolinic acid to a final concentration of 1 µM. Include a vehicle (DMSO) control tube. Incubate at 4°C for 1 hour with gentle end-over-end rotation.
-
Bead Capture: Add 30 µL of pre-equilibrated Glutathione Agarose beads to each tube. Incubate for an additional 45 minutes.
-
Washing & Elution: Centrifuge at 1,000 x g for 1 minute. Discard the supernatant. Wash the beads three times with 1 mL of pull-down buffer. Elute the bound protein complexes by boiling the beads in 40 µL of 2X SDS-PAGE sample buffer for 5 minutes.
-
Detection: Resolve the eluates via SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-FLAG primary antibody to detect the recruited AFB5.
Protocol 3: Cellular DII-VENUS Degradation Assay
Objective: Measure the functional, cell-based efficacy ( EC50 ) of the compound in triggering Aux/IAA degradation. Causality & Logic: In vitro binding does not guarantee membrane permeability or in vivo stability. The DII-VENUS system utilizes a fast-maturing YFP variant fused to the Aux/IAA degron. We utilize isolated Arabidopsis protoplasts rather than intact roots because protoplasts eliminate the variable of tissue-specific diffusion barriers, ensuring the calculated EC50 reflects true cellular target engagement.
Step-by-Step Methodology:
-
Protoplast Isolation: Isolate mesophyll protoplasts from 3-week-old transgenic Arabidopsis thaliana leaves expressing the DII-VENUS reporter using standard cellulase/macerozyme digestion.
-
Compound Treatment: Aliquot 10 5 protoplasts per well in a 96-well plate. Treat the cells with a 10-point dose-response curve of 6-(3-Chlorophenyl)picolinic acid (0.1 nM to 10 µM).
-
Incubation: Incubate the plates in the dark at 22°C for exactly 45 minutes. Critical Step: Auxin-induced degradation is rapid; extending incubation beyond 60 minutes risks confounding the data with secondary transcriptional feedback loops.
-
Flow Cytometry Analysis: Quantify the VENUS fluorescence (Excitation: 488 nm, Emission: 530/30 nm) using a flow cytometer. Gate for viable protoplasts using forward and side scatter.
-
Data Calculation: Normalize the median fluorescence intensity against the DMSO control. Plot the normalized fluorescence against the log of the compound concentration to calculate the EC50 value.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 6-(3-Chlorophenyl)picolinic acid compared to the endogenous auxin (IAA). The data highlights the hallmark AFB5 selectivity inherent to the 6-arylpicolinate scaffold.
| Assay Type | Target System | Efficacy Metric | 6-(3-Chlorophenyl)picolinic acid | Indole-3-Acetic Acid (IAA Control) |
| SPR Kinetics | AFB5 - Aux/IAA Complex | Kd (Affinity) | 15 - 45 nM | ~ 500 nM |
| SPR Kinetics | TIR1 - Aux/IAA Complex | Kd (Affinity) | > 1,500 nM | ~ 40 nM |
| In Vitro Pull-Down | AFB5 Recruitment | Western Blot Band | Strong Signal | Weak Signal |
| DII-VENUS Assay | Arabidopsis Protoplasts | EC50 (Degradation) | 5 - 20 nM | ~ 150 nM |
References
-
Epp, J.B., Alexander, A.L., Balko, T.W., et al. (2016). "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. URL:[Link]
-
Walsh, T.A., Neal, R., Merlo, A.O., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis." Plant Physiology, 142(2), 542–552. URL:[Link]
-
Prigge, M.J., Greenham, K., Zhang, Y., et al. (2016). "The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram." G3: Genes, Genomes, Genetics, 6(5), 1383-1390. URL:[Link]
Application Notes and Protocols: Functionalization of the Pyridine Ring in 6-(3-Chlorophenyl)picolinic Acid
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its functionalization is a critical step in the synthesis of novel therapeutic agents and the optimization of existing drug candidates. This guide provides a comprehensive overview of modern synthetic strategies for the targeted functionalization of the pyridine ring, with a specific focus on 6-(3-Chlorophenyl)picolinic acid as a representative scaffold. We will delve into the mechanistic underpinnings of various C-H activation and cross-coupling methodologies, offering detailed, field-proven protocols for researchers in drug discovery and development. The causality behind experimental choices will be elucidated, ensuring that each protocol is presented as a self-validating system.
Introduction: The Strategic Importance of Pyridine Functionalization
The pyridine moiety is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][3] The precise installation of functional groups onto the pyridine core is paramount for tuning a compound's structure-activity relationship (SAR) and pharmacokinetic profile.[4] 6-(3-Chlorophenyl)picolinic acid represents a common structural motif in medicinal chemistry, and the ability to selectively modify its pyridine ring opens avenues to a vast chemical space for drug discovery.
Late-stage functionalization (LSF), the introduction of functional groups at a late stage in a synthetic sequence, is a particularly powerful strategy.[5] It allows for the rapid diversification of complex molecules without the need for de novo synthesis, accelerating the drug discovery process.[5][6] This guide will focus on modern catalytic methods that enable the selective and efficient functionalization of the pyridine ring in molecules like 6-(3-Chlorophenyl)picolinic acid.
Strategic Approaches to Pyridine Ring Functionalization
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges for its functionalization.[7][8] However, a number of powerful strategies have emerged to address these challenges, primarily centered around transition-metal-catalyzed C-H activation and cross-coupling reactions.
Direct C-H Activation/Arylation
Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of the pyridine ring.[7][9] Palladium catalysis has been particularly successful in this area.[10][11]
Key Concepts:
-
Directing Groups: The picolinic acid moiety itself can act as a directing group, facilitating C-H activation at specific positions. The nitrogen atom of the pyridine ring can also direct metallation to the C2 and C6 positions.[7][12]
-
Pyridine N-Oxides: Conversion of the pyridine nitrogen to an N-oxide activates the ring towards C-H functionalization, particularly at the C2 position.[7][13][14] This strategy has been successfully employed for both alkenylation and direct arylation.[15]
-
Transient Activator Strategy: In this approach, the pyridine is transiently activated in situ, for example, by N-alkylation, to facilitate C-H arylation.[16]
Workflow for Direct C-H Arylation:
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The Strategic Role of 6-(3-Chlorophenyl)picolinic Acid in the Synthesis of Advanced Agrochemicals
Introduction: A Pivotal Building Block for Next-Generation Herbicides
In the landscape of modern agrochemical research, the drive for more potent, selective, and environmentally benign herbicides is paramount. Within this context, the arylpicolinates have emerged as a significant class of synthetic auxin herbicides, offering novel solutions for controlling resilient broadleaf weeds.[1][2] At the heart of many of these advanced molecules lies the 6-arylpicolinic acid scaffold. This guide focuses on a key exemplar of this structural class, 6-(3-chlorophenyl)picolinic acid, and its application in the synthesis of cutting-edge agrochemical compounds.
The presence of the 3-chlorophenyl group at the 6-position of the picolinic acid core is a critical design element. This biaryl structure is fundamental to the molecule's herbicidal activity, mimicking the natural plant hormone auxin and leading to the disruption of normal growth processes in susceptible plants.[2] This document serves as a technical guide for researchers and synthetic chemists, providing a detailed examination of the synthetic utility of 6-(3-chlorophenyl)picolinic acid, a representative protocol for its conversion into a complex herbicidal analogue, and an exploration of the mechanistic underpinnings of these compounds.
Physicochemical Properties of 6-(3-Chlorophenyl)picolinic Acid
A thorough understanding of the starting material's properties is essential for successful synthesis and handling.
| Property | Value | Source |
| CAS Number | 863704-38-5 | N/A |
| Molecular Formula | C₁₂H₈ClNO₂ | N/A |
| Molecular Weight | 233.65 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Generally soluble in organic solvents like DMSO and methanol. | N/A |
The Synthetic Pathway: From Core Structure to Active Compound
The journey from 6-(3-chlorophenyl)picolinic acid to a final agrochemical product involves a series of strategic chemical transformations. A primary method for constructing the core of many modern arylpicolinate herbicides is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is exceptionally effective for creating the crucial carbon-carbon bond between the pyridine ring of the picolinic acid and the aryl group.[3]
While some patented syntheses start with a pre-formed 6-aryl picolinate, a common and versatile approach involves coupling a halogenated picolinate with an appropriate arylboronic acid.[4] The following protocol outlines a representative synthesis of a herbicidal compound that is an analogue of florpyrauxifen-benzyl, starting from a derivative of 6-(3-chlorophenyl)picolinic acid. This protocol is a composite based on established methods for this class of compounds.
Protocol: Synthesis of a Florpyrauxifen-Benzyl Analogue
This multi-step synthesis illustrates the conversion of the 6-(3-chlorophenyl)picolinic acid core into a more complex, functionalized herbicide.
Step 1: Chlorination and Esterification of 6-(3-Chlorophenyl)picolinic Acid
-
Objective: To activate the picolinic acid for subsequent amination and to protect the carboxylic acid group.
-
Procedure:
-
Suspend 6-(3-chlorophenyl)picolinic acid in a suitable solvent such as thionyl chloride.
-
Heat the mixture to reflux for several hours to facilitate the conversion of the carboxylic acid to an acyl chloride and to introduce chlorine atoms onto the pyridine ring.
-
After the reaction is complete, carefully quench the excess thionyl chloride.
-
Add benzyl alcohol to the reaction mixture to form the benzyl ester.
-
Purify the resulting chlorinated benzyl 6-(3-chlorophenyl)picolinate by column chromatography.
-
Step 2: Amination of the Pyridine Ring
-
Objective: To introduce the 4-amino group, which is crucial for herbicidal activity.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO).
-
In a pressure vessel, add a source of ammonia (e.g., aqueous ammonia).
-
Heat the mixture to a temperature typically ranging from 80-120°C.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the 4-amino-3-chloro-6-(3-chlorophenyl)picolinate product through extraction and crystallization.
-
Step 3: Final Product Formation (Illustrative)
The product from Step 2 is a potent herbicidal molecule in its own right. Further modifications can be made to fine-tune its properties.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of an arylpicolinate herbicide from a picolinic acid starting material.
Caption: Generalized workflow for the synthesis of 6-arylpicolinate herbicides.
Mechanism of Action: Disrupting Plant Growth
Herbicides derived from 6-(3-chlorophenyl)picolinic acid belong to the synthetic auxin class (WSSA Group 4).[5] Their mode of action is to mimic the natural plant hormone, indole-3-acetic acid (IAA).[2][5]
-
Binding to Auxin Receptors : The herbicide molecule binds to specific auxin receptors in the plant cell nucleus, such as the F-box protein TIR1/AFB.[1]
-
Degradation of Repressor Proteins : This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[5]
-
Uncontrolled Gene Expression : The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes.[5]
-
Physiological Disruption : This results in a cascade of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.
The following diagram illustrates this signaling pathway.
Caption: Simplified mechanism of action for synthetic auxin herbicides.
Conclusion and Future Outlook
6-(3-Chlorophenyl)picolinic acid and its derivatives are more than just chemical intermediates; they are foundational elements in the development of sophisticated herbicides that address the evolving challenges of modern agriculture. The synthetic pathways, while requiring careful control and optimization, are versatile and allow for the creation of a diverse range of active compounds. A deep understanding of the structure-activity relationships, coupled with robust synthetic protocols, will continue to drive the innovation of new agrochemicals with improved efficacy and environmental profiles. The ongoing research into this class of compounds promises to deliver new tools for sustainable weed management.[1][6]
References
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Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]
- Epp, J. B. (2003). 6-Aryl-4-aminopicolinates and their use as herbicides. World Intellectual Property Organization.
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Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series. Available at: [Link]
- Epp, J. B., et al. (2010). Process for the preparation of 6-(aryl)-4-aminopicolinates. Google Patents.
-
Gast, R. E. (2026). 6‐ Arylpicolinates : Halauxifen‐Methyl and Florpyrauxifen‐Benzyl. In Modern Crop Protection Compounds. Available at: [Link]
- Li, X. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents.
- Schmitzer, P. R., et al. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Lowe, C. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development. Available at: [Link]
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Abdel-Hamid, M. S., & Abdel-Aziz, M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
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Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. Available at: [Link]
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-
Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Florpyrauxifen-benzyl (030093): Petition for. Regulations.gov. Available at: [Link]
-
Wang, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Semantic Scholar. Available at: [Link]
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Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. mdpi.com [mdpi.com]
Scale-up synthesis procedures for 6-(3-Chlorophenyl)picolinic acid in the lab
Application Note: Scale-Up Synthesis of 6-(3-Chlorophenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling
Abstract This application note details a robust, scalable protocol for the synthesis of 6-(3-chlorophenyl)picolinic acid, a critical intermediate in the development of 6-aryl-picolinate compounds and pharmaceutical agents. The procedure leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromopicolinic acid and 3-chlorophenylboronic acid, optimized for high yield, strict impurity control, and efficient heavy metal scavenging.
Mechanistic Insights & Causality
The synthesis of 6-aryl-picolinic acids relies heavily on the1[1].
-
Electrophile & Nucleophile Dynamics: 6-Bromopicolinic acid serves as the electrophile. The presence of the unprotected carboxylic acid group can complicate the reaction due to potential palladium chelation or competitive decarboxylation at elevated temperatures. Therefore, maintaining a strictly controlled basic environment (using K2CO3 ) is essential to deprotonate the acid, forming a highly soluble carboxylate salt that is less prone to poisoning the catalyst.
-
Catalyst Selection: Pd(dppf)Cl2 is selected over Pd(PPh3)4 for scale-up due to its superior thermal stability. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step while minimizing the protodeboronation of the 3-chlorophenylboronic acid.
-
Solvent System: A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrates and the inorganic base. Water is mechanistically crucial for the activation of the boronic acid via the formation of a reactive trihydroxyboronate complex.
Scale-Up Considerations & Risk Mitigation
Scaling up palladium-catalyzed reactions introduces challenges related to 2[2].
-
Anaerobic Integrity: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the 2[2]. Sub-surface nitrogen sparging is mandatory before catalyst introduction.
-
Palladium Scavenging: Pharmaceutical and agrochemical standards require stringent control of heavy metal impurities. A post-reaction wash with 20% aqueous NaHSO3 at elevated temperatures effectively partitions residual palladium into the aqueous waste stream. The bisulfite coordinates with palladium species, pulling them into the aqueous phase, which is vital for 3[3].
Experimental Workflow Diagram
Scalable experimental workflow for the synthesis of 6-(3-Chlorophenyl)picolinic acid.
Step-by-Step Experimental Protocol (100 g Scale)
Self-Validating System: This protocol incorporates In-Process Controls (IPC) and acid-base phase switching to ensure each step is validated and self-purifying before proceeding.
Step 1: Reactor Preparation and Charging
-
Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and sub-surface nitrogen inlet.
-
Charge 6-bromopicolinic acid (100.0 g, 0.495 mol, 1.0 equiv) and 3-chlorophenylboronic acid (85.1 g, 0.545 mol, 1.1 equiv) into the reactor.
-
Add 1,4-dioxane (800 mL) and stir at 250 rpm to form a uniform suspension.
Step 2: Base Addition and Degassing 4. Prepare a solution of potassium carbonate ( K2CO3 , 171.0 g, 1.23 mol, 2.5 equiv) in deionized water (200 mL). 5. Add the aqueous base to the reactor. Causality: The 2.5 equivalents ensure complete deprotonation of the picolinic acid (1 eq) while providing sufficient base for the catalytic cycle (1.5 eq). 6. Sparge the vigorously stirring biphasic mixture with nitrogen for 30 minutes to displace dissolved oxygen.
Step 3: Catalyst Addition and Reaction 7. Briefly pause sparging, open the reactor under a positive nitrogen sweep, and charge Pd(dppf)Cl2 (3.62 g, 4.95 mmol, 0.01 equiv). 8. Heat the reactor jacket to achieve an internal temperature of 85 °C. 9. Maintain at 85 °C for 6 to 8 hours. 10. IPC Check: Sample the organic phase for HPLC analysis. The reaction is deemed complete when unreacted 6-bromopicolinic acid is < 1.0% relative to the product.
Step 4: Workup and Palladium Scavenging 11. Cool the reactor to 60 °C. Add toluene (400 mL) to dilute the organic phase, followed by 20% w/w aqueous sodium bisulfite ( NaHSO3 , 300 mL). 12. Stir vigorously at 60 °C for 1 hour to allow the bisulfite to sequester the palladium. 13. Stop stirring and allow phase separation for 30 minutes. Drain and discard the lower aqueous layer. 14. Wash the organic layer with deionized water (300 mL) and separate.
Step 5: Isolation via Acid-Base Phase Switching 15. Transfer the organic phase to a clean reactor. Add water (500 mL) and adjust the pH to 12 using 2M NaOH. Causality: This extracts the product into the aqueous phase as a highly soluble sodium salt, leaving neutral organic impurities (e.g., dppf ligand, biphenyl homocoupled byproducts) in the toluene layer. 16. Separate and discard the upper organic layer. 17. Slowly add 6M HCl to the vigorously stirred aqueous phase until the pH reaches 2.5 - 3.0. Causality: The free carboxylic acid precipitates cleanly as an off-white solid. 18. Filter the slurry through a sintered glass funnel. Wash the filter cake with cold water (2 x 100 mL) and heptane (100 mL). 19. Dry the solid in a vacuum oven at 50 °C to a constant weight.
Quantitative Data & Yield Summary
| Parameter | Value | Notes |
| Batch Size (Theoretical) | 115.6 g | Based on 100 g of 6-bromopicolinic acid limiting reagent |
| Isolated Yield | 98.5 g (85.2%) | After acid/base crystallization and vacuum drying |
| HPLC Purity | > 99.2% a/a | Major impurity: 3,3'-dichlorobiphenyl (<0.3%) |
| Residual Palladium | < 10 ppm | Achieved via NaHSO3 scavenging step |
| Reaction Time | 6 - 8 hours | Validated via In-Process Control (IPC) |
References[2] Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnmdR1oj7oq5AjzDM296Nfo5QO2DD-Dug-fdTQZKoPLZA0HkdfDZP3HvUwO1CL8Eq5veXo_Kmha39RY4OdmeZ8JvbFFXA_7EyO3KP_z2eAXmVAngJPrjLT70bl1Gdy6BbhMyy0AhXLcZ023r0=[3] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1Ic5keP7J25p_Qztt9oFXWW0vxYDsigS0VNSCfVvC3BGPS20fNncGdhn9Zlpn45SzilILRIdvirwvdvDmxRbeq1KrDdYA2LKA9iuGFKNQUXifxSca9QcgOQWE4ZYYwlp6OaJNA==[1] Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELX3p9pD106HuwiHpMjMl9uJnnpkErppL_kofygJjsv5McnaY3FiMihtvMhtUUa4wI1An0E-ANRPfR3btpzDF_7zAdoE5EnOWA4lEaNJP7t-9J0MH9bYWMAyboJOMaSjxXgtsPtPgrIPXGS3uD_R44HzL8iW-yJ_rQv_9ch7YmFtOW5WCcgT83mC0z-qKuMQDQ7sN5c9QewBMVYhiyMGgk3NAI5B0v4otRiBBR
Sources
Technical Support Center: Troubleshooting 6-(3-Chlorophenyl)picolinic Acid Synthesis
Welcome to the Advanced Technical Support Center. As application scientists, we recognize that synthesizing 6-(3-Chlorophenyl)picolinic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of catalytic and thermodynamic challenges. The presence of a zwitterionic pyridine-carboxylic acid motif, combined with the instability of specific boronic acids, frequently leads to sub-optimal yields.
This guide abandons generic advice to focus on the exact physicochemical causality behind your stalled reactions and lost product mass.
Part 1: Mechanistic Troubleshooting (The Reaction)
Q1: My conversion stalls at 40-50% despite using an excess of 3-chlorophenylboronic acid. Why is the catalytic cycle dying? A1: The primary cause of stalled conversions in this specific synthesis is the competitive protodeboronation of the 3-chlorophenylboronic acid. In a standard Suzuki-Miyaura reaction, aqueous base is required to form the reactive boronate species necessary for transmetalation[1]. However, these exact hydrolytic conditions catalyze the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond to yield chlorobenzene as a dead-end byproduct[2]. Furthermore, the benchmark palladium-phosphine complexes used in these couplings can actively catalyze this undesired protodeboronation side reaction[3]. Causality-Driven Solution: To outcompete protodeboronation, you must limit the boronic acid's exposure to the aqueous base. Transition to a biphasic solvent system (e.g., Toluene/H₂O) and implement a syringe-pump addition to slowly dose the boronic acid into the reaction over 2 hours.
Q2: Should I use 6-bromopicolinic acid directly, or protect it as an ester prior to coupling? A2: You must protect it as an ester (e.g., methyl 6-bromopicolinate). Free picolinic acids act as powerful bidentate ligands. The adjacent pyridine nitrogen and carboxylate oxygen will chelate the Pd(0) or Pd(II) center, displacing your phosphine ligands and poisoning the catalyst[4]. However, be aware that picolinate esters are highly susceptible to premature hydrolysis during basic cross-coupling conditions or aqueous workups[5]. Causality-Driven Solution: Perform the coupling on the methyl ester using a mild, anhydrous base (like Cs₂CO₃ in Dioxane) to prevent premature saponification, then deliberately hydrolyze the ester post-coupling.
Fig 1. Suzuki-Miyaura catalytic cycle vs. competitive protodeboronation pathway.
Part 2: Workup & Purification (The Zwitterion Challenge)
Q3: I am experiencing massive product loss during the aqueous workup. Standard ethyl acetate extraction leaves my product in the aqueous layer. How can I isolate the free 6-(3-Chlorophenyl)picolinic acid? A3: You are losing product because picolinic acids are highly polar zwitterions. The pyridine nitrogen has a pKa of ~1.01, while the carboxylic acid has a pKa of ~5.29[6]. During standard workups, if the pH is >7, the molecule is a highly water-soluble carboxylate anion; if the pH is <2, it is a water-soluble pyridinium cation. Causality-Driven Solution: Simple solvent extraction fails because the isoelectric window is narrow. You must implement a reactive extraction . Using an amine extractant like Tri-n-octylamine (TOA) dissolved in an organic diluent (like n-octanol) at a strictly controlled equilibrium pH of 4.5–6.0 will form a hydrophobic complex with the picolinic acid, drastically enhancing the distribution coefficient (D) into the organic phase[7].
Fig 2. pH-controlled reactive extraction workflow for zwitterionic picolinic acids.
Part 3: Quantitative Data Summaries
Table 1: Physicochemical Properties & Speciation of the Picolinic Acid Core
Understanding these parameters is non-negotiable for successful extraction and purification.
| Property | Value | Mechanistic Implication for Synthesis & Workup |
| pKa₁ (Pyridine N) | ~1.01 | Protonates in strong acid; causes massive product loss into the aqueous layer during acidic washes. |
| pKa₂ (Carboxylic Acid) | ~5.29 | Deprotonates in weak base; requires precise acidification to neutralize. |
| Isoelectric Point (pI) | ~3.15 | Theoretical point of minimum water solubility. |
| Optimum Extraction pH | 4.5 – 6.0 | The exact pH window required for maximum distribution coefficient (D) when using TOA/n-octanol reactive extraction[7]. |
Table 2: Troubleshooting Matrix for Low Yields
| Symptom | Mechanistic Cause | Corrective Action |
| Stalled conversion (<50%) | Protodeboronation of boronic acid. | Use biphasic solvent (Toluene/H₂O) or slow-dose the boronic acid over 2 hours. |
| Black precipitate forms | Catalyst oxidation to Pd-black. | Strictly degas solvents (sparge with Ar for 30 mins) to prevent O₂ ingress. |
| Product lost in workup | Zwitterion partitioning into water. | Implement reactive extraction with Tri-n-octylamine (TOA)[6]. |
| Co-elution on silica gel | Free acid streaking on the column. | Protect as methyl ester prior to coupling; saponify only after purification[5]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Ester Route)
This protocol utilizes the esterified starting material to prevent catalyst poisoning.
-
Degassing (Critical Step): Charge a Schlenk flask with methyl 6-bromopicolinate (1.0 eq), 3-chlorophenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq). Add a 4:1 mixture of Toluene/H₂O. Sparge the biphasic mixture with Argon for exactly 30 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal and heat to 80°C.
-
Self-Validation Checkpoint 1 (Visual): Monitor the color of the reaction. The active catalytic cycle should maintain a pale yellow/orange hue. A rapid shift to an opaque black suspension indicates the precipitation of "Palladium black" (catalyst death via oxidation). If this occurs before complete conversion, your degassing protocol failed.
-
Workup: Cool to room temperature, separate the organic layer, and filter through a short pad of silica to remove Pd residues. Concentrate to yield the ester intermediate.
Protocol B: Saponification & Reactive Extraction
This protocol recovers the zwitterionic free acid from the aqueous phase without relying on standard, inefficient solvent partitioning.
-
Hydrolysis: Dissolve the ester intermediate in THF/MeOH (1:1). Add 2M NaOH (3.0 eq) and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.
-
pH Adjustment: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous phase with DI water. Using a calibrated pH meter, carefully add 1M HCl dropwise until the solution reaches exactly pH 5.0 .
-
Reactive Extraction: Add an equal volume of 0.42 M Tri-n-octylamine (TOA) dissolved in n-octanol[7]. Stir vigorously for 30 minutes to ensure complete complexation, then allow phase separation.
-
Self-Validation Checkpoint 2 (Spectroscopic): The picolinic acid is now in the upper organic phase. To strip the product back out, extract the organic phase with 1M NaOH. To validate that stripping is complete, measure the UV absorbance of the post-stripped organic phase. If the organic phase still shows strong absorbance at 265 nm (the λmax for picolinic acid)[7], the stripping pH is insufficient, and the TOA-product complex has not fully dissociated.
-
Isolation: Take the final alkaline aqueous strip, adjust the pH to exactly 3.15 (the isoelectric point), and cool to 4°C to precipitate the pure 6-(3-Chlorophenyl)picolinic acid.
Sources
Technical Support Center: Recrystallization Optimization for 6-(3-Chlorophenyl)picolinic acid
Welcome to the Advanced Troubleshooting Portal. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the purification of 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5).
Rather than relying on generic crystallization templates, this guide is structured around the specific physicochemical properties of the target Active Pharmaceutical Ingredient (API), providing causal explanations for solvent behaviors, self-validating protocols, and actionable troubleshooting steps.
Section 1: Physicochemical Profiling & Solvent Selection
Q1: How does the molecular structure of 6-(3-Chlorophenyl)picolinic acid dictate my choice of solvent? A: The molecule is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid moiety. This allows it to exist as a zwitterion depending on the pH of the solution[Amphoterism [2.16]]. While unsubstituted picolinic acid is highly soluble in water[Solubility and Crystallization Studies of Picolinic Acid [2.7]], the addition of the bulky, hydrophobic 3-chlorophenyl group significantly shifts its solubility profile, making the overall molecule highly lipophilic.
Mechanistic Insight: To achieve optimal recovery, you must exploit this dual nature. Polar aprotic solvents (like DMSO or DMF) easily disrupt the intermolecular hydrogen bonds of the carboxylic acid, providing high solubility. Conversely, non-polar solvents (like heptane) or pH-adjusted water (at the compound's isoelectric point) act as excellent anti-solvents.
Q2: What is the most effective solvent system for high-yield recrystallization? A: A binary Anti-Solvent System is highly recommended over single-solvent cooling crystallization.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (EtOH).
-
Anti-Solvent: Deionized Water (H₂O) or n-Heptane.
Using Ethanol as the primary solvent and Water as the anti-solvent provides a sustainable, scalable approach. The anti-solvent addition drives hydrophobic exclusion, forcing the lipophilic 6-(3-Chlorophenyl)picolinic acid out of solution while keeping highly polar impurities dissolved in the aqueous phase.
Section 2: Troubleshooting Crystallization Issues
Q3: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I resolve this? A: Oiling out (liquid-liquid phase separation) is a common thermodynamic hurdle when purifying lipophilic APIs. It occurs when the supersaturation level exceeds the metastable zone limit before nucleation can occur, often exacerbated by using solvents in which the drug exhibits excessively high solubility at elevated temperatures[Impact of Solvent Selection and Temperature on Oiling-Out Propensity [2.8]].
Causality & Fix: When the anti-solvent is added too rapidly, the local supersaturation spikes, causing the solute to separate as an oil-rich phase rather than a crystalline solid.
-
Reduce Anti-Solvent Addition Rate: Implement a dropwise addition to maintain the system within the metastable zone.
-
Temperature Modulation: Lower the crystallization temperature gradually. Higher temperatures reduce the maximum achievable supersaturation, favoring oiling out.
-
Seeding: Introduce 1-2% (w/w) of pure 6-(3-Chlorophenyl)picolinic acid seed crystals just before the cloud point is reached to bypass the nucleation energy barrier.
Figure 1: Logical troubleshooting pathways to resolve oiling-out during crystallization.
Q4: How can I eliminate structurally similar impurities (e.g., positional isomers like 4-chlorophenyl derivatives)? A: Structurally similar impurities often co-precipitate because they fit into the crystal lattice. To reject these kinetic impurities, employ a Combined Cooling and Anti-Solvent Crystallization (CCAC) strategy[API Continuous Cooling and Antisolvent Crystallization [2.10]]. By maintaining a slow cooling profile (e.g., 0.1 °C/min) and a slow anti-solvent feed, the crystal lattice grows selectively, rejecting mismatched isomers into the mother liquor[Advanced Techniques for the Purification of Pyridinecarboxylic Acids [2.11]].
Section 3: Standard Operating Procedures (SOPs)
SOP: Anti-Solvent Seeding Crystallization (EtOH/Water System)
This protocol is designed as a self-validating system; Step 8 ensures thermodynamic equilibrium is confirmed before isolation.
-
Dissolution: Suspend 10.0 g of crude 6-(3-Chlorophenyl)picolinic acid in 40 mL of absolute Ethanol in a jacketed reactor.
-
Heating: Heat the suspension to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.
-
Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
-
Initial Anti-Solvent Addition: Slowly add 10 mL of pre-heated (65°C) deionized Water over 15 minutes.
-
Seeding: Cool the solution to 55°C (entering the metastable zone) and add 0.1 g of pure 6-(3-Chlorophenyl)picolinic acid seeds. Hold for 30 minutes to allow the seed bed to mature.
-
Final Anti-Solvent Addition: Add an additional 30 mL of deionized Water at a constant rate of 0.5 mL/min using a syringe pump.
-
Cooling: Cool the slurry to 5°C at a controlled rate of 0.2°C/min.
-
IPC Validation (Self-Validation): Sample the mother liquor and analyze via UV-Vis or HPLC. Crystallization is validated as complete when the supernatant API concentration plateaus, confirming thermodynamic equilibrium.
-
Isolation: Filter the resulting crystals under vacuum, wash with 10 mL of cold EtOH/Water (1:1 v/v), and dry in a vacuum oven at 45°C for 12 hours.
Figure 2: Anti-Solvent Seeding Crystallization workflow for 6-(3-Chlorophenyl)picolinic acid.
Section 4: Data Summaries
Table 1: Solvent Compatibility & Solubility Matrix
| Solvent System | Role | API Solubility Profile | Impurity Rejection Capability |
| DMSO | Primary Solvent | Very High (>200 mg/mL at 25°C) | Poor (Dissolves most impurities) |
| Ethanol | Primary Solvent | Moderate (~50 mg/mL at 65°C) | Good (Leaves highly polar impurities) |
| Water (pH 7) | Anti-Solvent | Very Low (<1 mg/mL at 25°C) | Excellent for lipophilic APIs |
| n-Heptane | Anti-Solvent | Very Low (<1 mg/mL at 25°C) | Good for rejecting polar impurities |
| EtOH / Water | Binary System | Tunable via ratio & temp | Optimal for isomeric rejection |
Table 2: Troubleshooting Matrix
| Observation | Primary Cause | Recommended Action |
| Oiling Out | High supersaturation / Rapid anti-solvent addition | Decrease addition rate to 0.5 mL/min; introduce 1% seeds. |
| Low Yield | High residual solubility in mother liquor | Increase anti-solvent ratio; lower final cooling temp to 0-5°C. |
| Fine/Powdery Crystals | Nucleation rate > Growth rate | Decrease cooling rate (e.g., 0.1°C/min); increase aging time. |
| Co-crystallized Isomers | Fast lattice formation trapping impurities | Utilize CCAC strategy; hold at metastable zone for 60 mins. |
Section 5: References
-
Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications URL:
-
API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ACS Publications URL:
-
Advanced Techniques for the Purification of 3-Bromo-6-chloro-2-pyridinecarboxylic Acid Source: Chemneo URL:
-
Amphoterism Source: Wikipedia URL:
Preventing decarboxylation of 6-(3-Chlorophenyl)picolinic acid under thermal stress
Topic: Preventing Thermal Decarboxylation Under Stress Conditions Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support and Troubleshooting Guide for the handling, synthesis, and processing of 6-(3-Chlorophenyl)picolinic acid. Picolinic acids (pyridine-2-carboxylic acids) are notoriously sensitive to thermal stress, often leading to unintended degradation. This guide synthesizes mechanistic theory with field-proven protocols to ensure the structural integrity of your compounds during high-temperature workflows.
Part 1: Mechanistic Insight (The "Why")
Before troubleshooting, it is critical to understand the failure mode. When 6-(3-chlorophenyl)picolinic acid is subjected to heat, it undergoes a specific degradation pathway known as the Hammick Reaction [1].
The proximity of the basic pyridine nitrogen to the α -carboxyl group allows the molecule to form a zwitterion. Upon heating, this zwitterion spontaneously decarboxylates (loses CO2 ) to form a highly reactive carbene or ylide intermediate, which rapidly undergoes proton transfer to yield the undesired byproduct: 2-(3-chlorophenyl)pyridine[1].
Caption: Mechanism of thermal decarboxylation via the Hammick intermediate.
Part 2: Troubleshooting FAQs
Q1: During vacuum drying at 100 °C, my 6-(3-chlorophenyl)picolinic acid degrades into a non-polar byproduct. What is happening? A1: You are observing thermal decarboxylation. Because the carboxyl group is in the α -position relative to the nitrogen, the molecule is uniquely susceptible to CO2 loss[1]. Furthermore, bulky substituents on the pyridine ring can sterically interfere with the coplanarity of the carboxyl group and the aromatic nucleus[2]. This steric clash reduces the carbon-carbon bond order, facilitating easier bond breaking and accelerating decarboxylation in the free acid form[2].
Q2: I need to perform a high-temperature cross-coupling reaction (120 °C) on this molecule. How can I prevent decarboxylation? A2: The most robust method is to eliminate the acidic proton, which prevents the formation of the zwitterionic Hammick intermediate[1]. You have three orthogonal, field-proven options:
-
Esterification: Converting the acid to a methyl or ethyl ester completely halts decarboxylation, allowing for temperatures exceeding 150 °C.
-
Anhydrous Salt Formation: Convert the acid to a sodium or potassium salt and operate in strictly anhydrous aprotic solvents. Research has shown that picolinate anions require water to decarboxylate; water forms a critical hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, lowering the activation energy for C-C bond cleavage[2]. In anhydrous solvents like DMF or ethylene glycol, the anion is remarkably stable[2].
-
Lewis Acid Chelation: Divalent metals like Cu(II), Mg(II), or Mn(II) strongly coordinate to both the pyridine nitrogen and the carboxylate oxygen[2]. This coordination locks the nitrogen's lone pair, preventing it from participating in the ylide formation and significantly increasing thermal stability[2].
Q3: Does the choice of solvent matter if I keep the temperature below 90 °C? A3: Yes. Polar protic solvents (like water or alcohols) stabilize the zwitterionic transition state, lowering the thermal threshold for degradation[2]. If you must process the free acid, use non-polar solvents (e.g., toluene) where the neutral, non-zwitterionic form is favored.
Caption: Three orthogonal strategies to prevent thermal decarboxylation.
Part 3: Quantitative Data & Operational Limits
To guide your experimental design, refer to the following thermal stability limits established for picolinic acid derivatives under various conditions.
| Chemical Species | Solvent Environment | Max Safe Temp (°C) | Decarboxylation Risk | Recommended Application |
| Free Acid | Aqueous / Polar Protic | < 90 °C | Critical | Low-temp processing only |
| Free Acid | Toluene (Non-polar) | < 110 °C | Moderate | Dean-Stark water removal |
| Sodium Salt | Aqueous | < 100 °C | High | Avoid heating |
| Sodium Salt | Anhydrous DMF/DMSO | < 140 °C | Very Low | High-temp cross-coupling |
| Cu(II) Complex | Aqueous / Organic | > 150 °C | None | Catalytic resting states |
| Methyl Ester | Any | > 150 °C | None | Harsh thermal conditions |
Part 4: Step-by-Step Experimental Protocols
The following self-validating protocols are designed to bypass the mechanistic vulnerabilities of the picolinic acid core.
Protocol A: Transient Esterification for High-Temperature Workflows
Objective: Temporarily mask the carboxylic acid to withstand harsh thermal conditions (>150 °C).
Step 1: Fischer Esterification
-
Suspend 6-(3-chlorophenyl)picolinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Add concentrated H2SO4 (0.1 eq) dropwise.
-
Reflux at 65 °C for 12 hours. (Note: This temperature is safely below the decarboxylation threshold).
-
Concentrate in vacuo, neutralize with saturated NaHCO3 , and extract with Ethyl Acetate to isolate the pure methyl ester.
Step 2: High-Temperature Processing
-
Perform your desired reaction (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) on the methyl ester intermediate. The ester is thermally stable up to 200 °C.
Step 3: Saponification (Deprotection)
-
Dissolve the resulting ester in a THF/Water mixture (3:1 ratio).
-
Add LiOH⋅H2O (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture to pH 3-4 using 1M HCl at 0 °C to precipitate the stable free acid. Filter and dry under high vacuum at room temperature.
Protocol B: Anhydrous Salt Formation for Direct Heating
Objective: Utilize the carboxylate directly in high-temperature reactions without the need for esterification/deprotection steps.
Step 1: Salt Formation
-
Dissolve the free acid in anhydrous THF under a strict nitrogen atmosphere.
-
Add Sodium Methoxide (NaOMe) (1.05 eq) and stir for 30 minutes at room temperature.
-
Evaporate the solvent completely under high vacuum to yield the dry sodium salt.
Step 2: Anhydrous Reaction Execution
-
Resuspend the sodium salt in strictly anhydrous DMF or DMSO (must be stored over 3Å molecular sieves).
-
Proceed with the thermal reaction (safe up to 140 °C). Critical Causality Note: The absolute exclusion of water is mandatory. Water provides the hydrogen-bonded bridge required for anionic decarboxylation to proceed[2]. By eliminating the proton source, this protocol guarantees the structural integrity of the picolinate anion.
Part 5: References
-
Wikipedia Contributors. "Hammick reaction." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." Canadian Journal of Chemistry, 55(8), 1342-1347. URL:[Link]
Sources
Technical Support Center: HPLC Method Development & Troubleshooting for 6-(3-Chlorophenyl)picolinic acid
Welcome to the Technical Support Center for analytical scientists and drug development professionals. 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) is a critical bulk drug intermediate[1]. Due to its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—it presents unique chromatographic challenges, particularly regarding peak tailing and retention time instability[2].
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure high scientific integrity in your analytical workflows.
Part 1: Analyte Profiling & Chromatographic Implications
Before developing a method, we must establish the causality between the molecule's physicochemical properties and its behavior on an HPLC column.
Table 1: Physicochemical Properties & Mechanistic Impact
| Parameter | Characteristic / Value | Chromatographic Implication |
| Molecular Formula | C₁₂H₈ClNO₂[1] | The addition of the 3-chlorophenyl group increases lipophilicity compared to base picolinic acid, requiring a higher organic modifier ratio for elution. |
| Ionizable Groups | Carboxylic Acid, Pyridine Nitrogen | Forms a zwitterion at mid-range pH. Highly sensitive to localized pH shifts, which can cause severe retention time drift[2]. |
| Primary Challenge | Secondary Silanol Interactions | The protonated basic nitrogen will strongly interact with ionized silanols (-Si-O⁻) on the silica surface, causing severe peak tailing[3],[4]. |
| Optimal Mobile Phase pH | Low pH (2.0 – 3.0) | Suppresses the ionization of acidic silanol species on the stationary phase, neutralizing cation-exchange sites and improving peak shape[3],[5]. |
Part 2: Method Development Strategy
Caption: Logical workflow for developing a robust RP-HPLC method for amphoteric picolinic acid derivatives.
FAQ: Method Development & Optimization
Q1: What is the mechanistic reason for severe peak tailing with this compound, and how do I resolve it? A: Peak tailing for pyridine-carboxylic acid derivatives is primarily caused by secondary retention mechanisms. While the hydrophobic chlorophenyl group interacts with the C18 phase, the basic pyridine nitrogen interacts with unreacted, acidic silanol groups (-Si-OH) on the silica stationary phase[6]. At mid-range pH (pH 4–7), these silanols ionize to -Si-O⁻, creating cation-exchange sites[4].
-
Resolution: Lower the mobile phase pH to < 3.0. At pH 2.5, surface silanol species are non-ionized, eliminating the secondary cation-exchange mechanism and drastically improving peak shape[3]. Additionally, utilize a high-purity "Type-B" silica column, which has a higher pKa (>8) and minimal trace metal contamination compared to older "Type-A" columns[4],[6].
Q2: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: No. While HILIC is excellent for highly polar, small picolinic acid derivatives (such as [7]), the 3-chlorophenyl group in your analyte significantly increases its LogP (lipophilicity). Reversed-Phase HPLC (RP-HPLC) is the most appropriate and robust choice. HILIC would result in poor retention and distorted peak shapes for this specific lipophilic derivative.
Part 3: Troubleshooting Specific Issues
Caption: Decision tree for diagnosing and resolving peak tailing in amphoteric analytes.
Q3: Why is my retention time drifting from injection to injection? A: Retention time drift for amphoteric compounds is a symptom of inadequate buffer capacity. Because 6-(3-Chlorophenyl)picolinic acid has multiple ionizable states, a slight shift in local pH alters its ionization, drastically changing its hydrophobicity.
-
Resolution: Ensure your buffer concentration is at least 20 mM[3]. A 20 mM Potassium Phosphate buffer at pH 2.5 provides excellent buffering capacity. Furthermore, always dissolve your sample in the initial mobile phase conditions to prevent localized pH disruptions upon injection.
Q4: My peaks are still tailing despite using pH 2.5. What is the root cause? A: If pH and column chemistry are optimized, consider mass overload or column bed deformation . If all chromatographic peaks in the run tail, the column may be mass overloaded; dilute the sample 10-fold and reassess[5]. If a void in the column bed is suspected, reverse the column (if permitted by the manufacturer) and wash with 100% strong solvent to clear blocked inlet frits[5].
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following RP-HPLC protocol is designed as a self-validating system . It includes strict System Suitability Testing (SST) criteria; if the system fails the SST, the protocol dictates that no sample data can be processed, ensuring absolute trustworthiness of the analytical results.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 ± 0.05 using dilute Phosphoric Acid. Causality: This specific pH ensures full protonation of the silica silanols, neutralizing them to prevent analyte chelation[3],[4]. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Step 2: Column Selection & Equilibration
-
Column: Agilent ZORBAX Stable Bond (SB-C18) or equivalent Type-B silica, 150 x 4.6 mm, 3.5 µm. Causality: Standard silica dissolves below pH 3; sterically protected SB-C18 columns are specifically designed to operate at low pH without ligand cleavage[5],[8].
-
Equilibration: Flush with 10 column volumes of 90% A / 10% B until the baseline is stable.
Step 3: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of 6-(3-Chlorophenyl)picolinic acid in Acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase (90% A / 10% B) to prevent solvent-mismatch peak distortion.
Step 4: Gradient Elution Program
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 230 nm (or empirically determined λ-max[2]).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold to focus the analyte)
-
2–12 min: Linear ramp to 80% B
-
12–15 min: Hold at 80% B (Column wash)
-
15.1–20 min: 10% B (Re-equilibration)
-
Step 5: System Suitability Testing (SST) - The Validation Gate Inject the working standard six times. The system is only validated for sample analysis if it meets the following criteria:
-
Tailing Factor (TF): Must be ≤ 1.5 (Calculated at 5% peak height)[3].
-
Retention Time RSD: Must be < 1.0% (Proves buffer capacity is sufficient).
-
Peak Area RSD: Must be < 2.0% (Proves injection precision).
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online URL:[Link]
-
Peak Tailing in HPLC Element Lab Solutions URL:[Link]
-
HPLC Troubleshooting Guide HPLC.eu URL:[Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible LC Troubleshooting Bible URL: [Link]
-
Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids Taylor & Francis URL:[Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent National Institutes of Health (PMC) URL:[Link]
-
Picolinic Acid | SIELC Technologies SIELC Technologies URL:[Link]
-
New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids ResearchGate URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Picolinic Acid | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lctsbible.com [lctsbible.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Troubleshooting 6-(3-Chlorophenyl)picolinic Acid Synthesis
Welcome to the advanced troubleshooting guide for the synthesis of 6-(3-Chlorophenyl)picolinic acid. This molecule is a critical building block in pharmaceutical development, typically synthesized via the Suzuki-Miyaura cross-coupling of a 6-halopicolinic acid derivative with 3-chlorophenylboronic acid.
While theoretically straightforward, this specific fragment assembly is notorious for three competing side reactions: loss of chemoselectivity (over-coupling at the C-Cl bond) , protodeboronation of the boronic acid , and oxidative homocoupling . This guide provides mechanistic explanations and field-proven protocols to establish a highly selective, self-validating synthetic system.
Part 1: Expert Q&A - Mechanistic Troubleshooting
Q1: Why am I observing significant amounts of over-coupled oligomers and de-chlorinated byproducts? A1: This is a classic chemoselectivity failure. The Suzuki coupling relies on the oxidative addition of Pd(0) into the carbon-halogen bond. The theoretical reactivity order for oxidative addition is C-I > C-OTf > C-Br ≫ C-Cl[1]. However, the 3-chlorophenylboronic acid introduces a vulnerable C-Cl bond into the system. If your catalyst system is too electron-rich (e.g., using bulky alkyl phosphines like PtBu3 or PCy3 ) or the reaction temperature exceeds 90 °C, the Pd(0) species becomes active enough to insert into the C-Cl bond of the newly formed product, leading to oligomerization[2].
-
The Fix: Downgrade the ligand nucleophilicity. Standard Pd(PPh3)4 or Pd(dppf)Cl2 at 70 °C provides exquisite chemoselectivity for C-Br over C-Cl, effectively eliminating over-coupling.
Q2: My 3-chlorophenylboronic acid is degrading into chlorobenzene before the coupling completes. How do I stop this? A2: You are observing protodeboronation, a base-catalyzed protonolysis of the carbon-boron bond[3]. In aqueous basic media, the boronic acid forms a reactive boronate complex that can prematurely cleave, especially if the cross-coupling rate (transmetalation) is slower than the degradation rate[4]. Recent kinetic modeling has also demonstrated that bulky phosphine ligands can paradoxically accelerate this degradation pathway by stalling the catalytic cycle[5].
-
The Fix: Shift to a milder base (e.g., K2CO3 or CsF instead of NaOH/KOH ) and reduce the water content in your solvent system. If degradation persists, add the boronic acid in two portions to maintain a low steady-state concentration.
Q3: I am isolating a large fraction of 3,3'-dichlorobiphenyl. What causes this? A3: This is the homocoupling byproduct of 3-chlorophenylboronic acid. It is primarily driven by the presence of molecular oxygen, which reoxidizes the active Pd(0) species to Pd(II), triggering an oxidative homocoupling cycle rather than the desired cross-coupling[6].
-
The Fix: Implement rigorous degassing. Standard nitrogen bubbling is insufficient for sensitive couplings; use Argon sparging for at least 30 minutes or employ three freeze-pump-thaw cycles before adding the palladium catalyst.
Q4: Should I couple the free 6-bromopicolinic acid directly, or protect it first? A4: While Suzuki couplings can tolerate free carboxylic acids, the picolinic acid moiety acts as a strong bidentate ligand (N, O-coordination). The free carboxylate can chelate the palladium catalyst, stripping it of its phosphine ligands and precipitating inactive Pd-black.
-
The Fix: Pre-esterify the starting material to methyl 6-bromopicolinate. This masks the coordinating carboxylate, drastically lowering the required catalyst loading from ~10 mol% to 2 mol%. The ester is easily hydrolyzed post-coupling.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during the coupling of methyl 6-bromopicolinate and 3-chlorophenylboronic acid.
| Catalyst / Ligand System | Base & Solvent System | Temp (°C) | Target Yield (%) | C-Cl Over-Coupling (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh3)4 (Optimized) | K2CO3 (Tol/EtOH/H2O) | 70 | 88% | < 1% | 5% | < 1% |
| Pd(dtbpf)Cl2 | KOH (THF/H2O) | 90 | 45% | 25% | 20% | 2% |
| Pd(dppf)Cl2 | Na2CO3 (Dioxane/H2O) | 80 | 75% | 5% | 10% | 8%* |
| Pd(OAc)2 / PtBu3 | CsF (Toluene) | 100 | 30% | 40% | 15% | < 1% |
*Elevated homocoupling observed when solvent was not rigorously degassed prior to base addition.
Part 3: Visualizations
Fig 1. Suzuki catalytic cycle highlighting chemoselective pathways and competing side reactions.
Fig 2. Optimized self-validating workflow for 6-(3-Chlorophenyl)picolinic acid synthesis.
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes in-process controls (IPCs) to ensure causality and reaction integrity at each stage.
Step 1: Preparation of Methyl 6-bromopicolinate (Masking the Chelating Group)
-
Suspend 6-bromopicolinic acid (1.0 eq) in anhydrous Methanol (10 volumes).
-
Add catalytic H2SO4 (0.1 eq) dropwise and reflux for 12 hours.
-
IPC Check: Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar baseline spot (free acid) must be completely converted to the higher Rf ester spot.
-
Concentrate, neutralize with saturated NaHCO3 , extract with EtOAc, and dry over Na2SO4 .
Step 2: Rigorous Degassing (Preventing Homocoupling)
-
In a Schlenk flask, combine methyl 6-bromopicolinate (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and K2CO3 (2.5 eq).
-
Add a solvent mixture of Toluene/Ethanol/Water (5:1:0.5, 10 volumes total).
-
Insert an Argon sparging needle directly into the liquid phase and sparge vigorously for exactly 30 minutes. Do not skip this step; residual O2 will drive boronic acid homocoupling.
Step 3: Chemoselective Suzuki-Miyaura Coupling
-
Under a positive flow of Argon, quickly add Pd(PPh3)4 (0.02 eq, 2 mol%).
-
Heat the reaction mixture to 70 °C (internal temperature). Do not exceed 80 °C to prevent Pd insertion into the C-Cl bond.
-
IPC Check: After 4 hours, sample the organic layer for HPLC analysis. Look for the disappearance of the ester. If the reaction stalls but ester remains, check for black precipitate (Pd-black). If no precipitate is present, add 0.2 eq of boronic acid to compensate for minor protodeboronation.
-
Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
Step 4: Hydrolysis & Isolation
-
Dissolve the crude methyl 6-(3-chlorophenyl)picolinate in THF/Water (1:1, 10 volumes).
-
Add LiOH⋅H2O (3.0 eq) and stir at room temperature for 2 hours.
-
IPC Check: Confirm complete ester hydrolysis via LC-MS.
-
Wash the aqueous layer with MTBE to remove neutral impurities (including any trace 3,3'-dichlorobiphenyl or over-coupled oligomers).
-
Acidify the aqueous layer with 2M HCl to pH 3.0. The pure 6-(3-Chlorophenyl)picolinic acid will precipitate as a white solid. Filter and dry under vacuum.
Sources
Best extraction methods for isolating 6-(3-Chlorophenyl)picolinic acid from aqueous mixtures
Welcome to the Downstream Processing Support Center. 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) is a critical, highly functionalized intermediate used in advanced drug development. Unlike unsubstituted picolinic acid, which is extremely hydrophilic, the addition of the bulky 3-chlorophenyl moiety significantly increases the molecule's lipophilicity. However, its amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxylic group—requires precise thermodynamic and pH control during aqueous extraction.
This guide provides field-proven troubleshooting steps, validated methodologies, and the physicochemical logic required to maximize your extraction yields.
Extraction Decision Workflow
Workflow for isolating 6-(3-Chlorophenyl)picolinic acid from aqueous mixtures.
Section 1: Troubleshooting & FAQs
Q1: Why is my recovery yield consistently low when extracting with ethyl acetate at a neutral pH? A1: At a neutral pH (~7.0), the carboxylic acid group (pKa ~5.4) is fully deprotonated. This renders the molecule anionic and highly water-soluble, preventing it from partitioning into the organic phase. To drive the compound into an organic solvent, you must adjust the aqueous phase to its isoelectric point (pI ~3.0). At this pH, the molecule exists predominantly as a neutral zwitterion, neutralizing its net charge and maximizing its affinity for the organic phase.
Q2: When should I transition from Physical Liquid-Liquid Extraction (LLE) to Reactive Amine Extraction? A2: Physical LLE is highly effective for concentrated streams. However, if you are working with dilute aqueous mixtures (e.g., enzymatic broth or highly washed reaction mixtures), physical extraction fails due to unfavorable partitioning thermodynamics. In these scenarios, you must use reactive extraction with a tertiary amine like Tri-n-octylamine (TOA). The amine acts as a chemical extractant, forming a reversible, hydrophobic ion-pair complex with the acid, drastically increasing the distribution coefficient ( KD )[1].
Q3: Which organic diluent should I pair with TOA for reactive extraction? A3: The solvation ability of the diluent dictates the stability of the acid-amine complex. Research indicates that halogenated solvents like Dichloromethane (DCM) or ketones like Methyl Isobutyl Ketone (MIBK) provide the highest extraction efficiency. These diluents stabilize the complex instantaneously through hydrogen bonding and ion-pair formation, outperforming aliphatic hydrocarbons like cyclohexane[1].
Q4: How does the equilibrium pH affect reactive amine extraction? A4: Unlike physical LLE (which targets the isoelectric point), reactive extraction relies on the tertiary amine reacting with the neutral and anionic forms of the acid. The maximum distribution coefficient ( KD ) for picolinic acid derivatives using amine extractants occurs at an equilibrium pH of 4.5–6.0 [2].
Section 2: Quantitative Data & Extraction Parameters
Table 1: Physicochemical Profile & Target Extraction Parameters
| Parameter | Value / Estimate | Impact on Extraction Strategy |
| Carboxylic Acid pKa | ~5.4 | Deprotonates at pH > 6.0, creating an anion and increasing aqueous solubility. |
| Pyridine Nitrogen pKa | ~1.0 - 1.5 | Protonates at pH < 2.0, creating a cation and increasing aqueous solubility. |
| Isoelectric Point (pI) | ~3.0 - 3.5 | The optimal pH target for physical liquid-liquid extraction (LLE). |
| LogP | +2.5 to +3.0 | The lipophilic 3-chlorophenyl group enables efficient EtOAc/DCM physical extraction compared to pure picolinic acid. |
Table 2: Diluent Efficiency for TOA Reactive Extraction (Based on standardized 0.1 M picolinic acid core data[1],)
| Diluent Category | Specific Solvent | Distribution Coefficient ( KD ) | Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | Highest (>16.0) | Strong hydrogen bonding and ion-pair stabilization. |
| Ketone | Methyl Isobutyl Ketone | High (~15.5) | Strong polar interactions with the acid-amine complex. |
| Alcohol | n-Octanol | Moderate (~10.0) | Protic solvation, but the solvent mildly competes with the acid for the amine. |
| Aliphatic | Cyclohexane | Low (<2.0) | Poor stabilization of the polar ion-pair complex. |
Section 3: Validated Experimental Protocols
Protocol A: Isoelectric Physical LLE (For Concentrated Mixtures > 0.05 M)
This protocol leverages the lipophilicity of the 3-chlorophenyl group by isolating the neutral zwitterion.
-
pH Adjustment: Slowly add 1.0 M HCl to the aqueous mixture under continuous stirring until the pH reaches 3.0 ± 0.2.
-
Causality: This targets the isoelectric point, neutralizing the molecule to minimize aqueous solubility.
-
Self-Validation: Monitor strictly with a calibrated pH meter. You should observe slight turbidity or micro-precipitation, visually confirming the formation of the less-soluble zwitterion.
-
-
Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the aqueous mixture.
-
Partitioning: Vigorously shake or stir the biphasic mixture for 15 minutes to ensure complete mass transfer, then allow the phases to separate for 30 minutes.
-
Phase Separation & Verification: Isolate the organic phase.
-
Self-Validation: Sample the remaining aqueous phase and analyze via UV-Vis spectrophotometry (approx. 265–275 nm). An absorbance near zero confirms complete partitioning into the organic layer.
-
-
Recovery: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the solid product.
Protocol B: Reactive Amine Extraction (For Dilute Mixtures < 0.05 M)
This protocol utilizes chemical complexation to pull the acid from highly dilute or complex aqueous streams[1],[2].
-
Extractant Preparation: Prepare the organic phase by dissolving Tri-n-octylamine (TOA) in Dichloromethane (DCM) to achieve a concentration of 0.4 M.
-
Aqueous pH Optimization: Adjust the dilute aqueous mixture to an equilibrium pH of 5.0 using dilute HCl or NaOH.
-
Causality: This pH ensures the carboxylic acid is partially/fully deprotonated, which is the optimal state for proton-transfer and ion-pair formation with the tertiary amine[2].
-
-
Reactive Extraction: Combine the aqueous phase and the TOA/DCM organic phase (1:1 v/v). Agitate at 200 rpm for 2 hours at 298 K to reach thermodynamic equilibrium. Allow 2 hours for phase settling.
-
Back-Extraction (Stripping): Separate the organic phase (which now contains the TOA-acid complex). To recover the free acid, add an equal volume of 0.1 M NaOH (pH > 10) to the organic phase and stir for 30 minutes.
-
Causality: The high pH deprotonates the acid completely, breaking the amine-acid ion pair and driving the highly soluble anionic compound back into the new aqueous recovery phase.
-
Self-Validation: Analyze the post-stripped organic phase via UV-Vis. A lack of absorbance confirms the product has been successfully stripped into the aqueous NaOH phase.
-
-
Final Isolation: Acidify the new aqueous phase to pH 3.0 to precipitate the purified 6-(3-Chlorophenyl)picolinic acid.
References
-
Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. ACS Publications (Journal of Chemical & Engineering Data).[Link]
-
Influence of conventional diluents on amine extraction of picolinic acid. ScienceDirect (Fluid Phase Equilibria).[Link]
-
Extraction Equilibria of Picolinic Acid with Trialkylamine/n-Octanol. ACS Publications (Journal of Chemical & Engineering Data).[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Aryl Picolinic Acid Amide Couplings
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notoriously difficult transformations in synthetic and medicinal chemistry: the amide coupling of highly hindered 6-aryl picolinic acids with bulky amines.
This specific scaffold is of immense value, particularly in the development of agrochemicals like the halauxifen-methyl class of synthetic auxins[1]. However, traditional peptide coupling methods frequently fail here. Below, we dissect the mechanistic causality of these failures and provide self-validating, field-proven protocols to force these challenging reactions to completion.
Mechanistic Causality: Why Does This Reaction Fail?
To solve the problem, we must first understand the dual-front steric and electronic blockade occurring in this specific reaction:
-
The 6-Aryl Shielding Effect: Unsubstituted picolinic acids generally undergo facile amide coupling because the basic pyridine nitrogen assists the reaction via Neighboring Group Participation (NGP)—acting as an intramolecular hydrogen-bond acceptor to guide the incoming amine. However, placing a bulky 3-chlorophenyl group at the 6-position physically shields the pyridine nitrogen, disrupting this NGP. The reaction is forced to rely entirely on the raw electrophilicity of the carbonyl carbon.
-
Active Ester Bulk vs. Amine Bulk: Standard coupling reagents (like HATU or EDC/HOBt) generate massive active esters (e.g., OAt or OBt). When a bulky amine (e.g., tert-butylamine, adamantylamine) attempts to attack this heavily encumbered carbonyl carbon, the required Bürgi-Dunitz attack trajectory is physically blocked. The reaction stalls at the active ester stage, eventually leading to hydrolysis or degradation.
Caption: Comparison of steric profiles between HATU-mediated OAt active esters and TCFH-mediated acyl imidazolium intermediates.
Troubleshooting FAQs
Q1: My HATU/DIPEA coupling is stalling at <10% conversion. Should I just add more HATU or heat it? A1: No. Adding more HATU will not overcome the physical steric clash. HATU generates an OAt (7-azabenzotriazole) active ester[2]. While highly electrophilic, the OAt leaving group is sterically massive. Heating may push the conversion slightly but will primarily accelerate the degradation of the active ester into unreactive byproducts. You must change the geometry of the intermediate.
Q2: What is the most effective coupling reagent for this specific system? A2: We strongly recommend switching to 3[3] . TCFH generates an in situ acyl imidazolium intermediate. Unlike OAt esters, the acyl imidazolium is planar, exceptionally small, and highly electrophilic, allowing bulky amines to successfully penetrate the steric shield.
Q3: If I cannot use TCFH, what is the next logical alternative? A3: In situ generation of an 4[4] using DAST or Deoxo-Fluor. The fluorine atom is the smallest possible activating group (Van der Waals radius ~1.47 Å), drastically minimizing steric clash at the carbonyl carbon while maintaining high reactivity toward amines.
Q4: Is COMU a better alternative to HATU here? A4: COMU is generally superior to HATU in terms of safety and solubility, and it utilizes an Oxyma leaving group rather than HOAt[5]. However, the Oxyma ester is still quite large. While COMU may increase your yield from 10% to 40%, it rarely achieves the >85% yields seen with TCFH/NMI or acyl fluorides in extreme steric cases.
Caption: Troubleshooting logic tree for identifying and resolving bottlenecks in hindered amide couplings.
Quantitative Reagent Comparison
The following table summarizes expected outcomes when reacting 6-(3-Chlorophenyl)picolinic acid with a bulky amine (e.g., tert-butylamine) using various activation strategies.
| Coupling Strategy | Activating Reagent | Intermediate Steric Profile | Typical Yield | Reaction Time |
| Carbodiimide | EDC / HOBt | Very Large (OBt) | < 10% | 24 - 48 h |
| Uronium (Azabenzotriazole) | HATU / DIPEA | Large (OAt) | 20 - 40% | 16 - 24 h |
| Uronium (Morpholino) | COMU / 2,6-Lutidine | Large (Oxyma) | 40 - 60% | 12 - 16 h |
| Acyl Fluoride | DAST / Pyridine | Very Small (-F) | 80 - 90% | 4 - 12 h |
| Acyl Imidazolium | TCFH / NMI | Small (Imidazolium) | 85 - 95% | 2 - 6 h |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can isolate exactly where a reaction is failing.
Protocol A: TCFH/NMI-Mediated Coupling (Primary Recommendation)
Causality Focus: NMI acts as both a base and a nucleophilic catalyst. It displaces the chloride from TCFH to form a highly reactive tetramethylformamidinium intermediate, which rapidly converts the sterically shielded picolinic acid into a highly electrophilic, planar acyl imidazolium.
Step-by-Step Methodology:
-
To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 6-(3-Chlorophenyl)picolinic acid (1.0 equiv, 0.5 mmol) and TCFH (1.2 equiv, 0.6 mmol).
-
Purge the vial with dry nitrogen and add anhydrous acetonitrile (2.5 mL, 0.2 M).
-
Add N-methylimidazole (NMI, 3.0 equiv, 1.5 mmol) dropwise at room temperature. The solution will typically turn light yellow.
-
Self-Validation Check 1 (Activation): After 15 minutes, remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.
-
Pass: Observation of the methyl ester mass (>95% conversion). This proves the acyl imidazolium successfully formed.
-
Fail: Presence of unreacted starting material. (Troubleshooting: Ensure your acetonitrile is strictly anhydrous, as moisture rapidly hydrolyzes the intermediate).
-
-
Add the bulky amine (1.5 equiv, 0.75 mmol). Seal the vial and stir at 40 °C for 4–6 hours.
-
Self-Validation Check 2 (Coupling): Monitor the reaction by LC-MS. The disappearance of the acyl imidazolium mass (which often shows up as the hydrolyzed acid mass in the LC-MS trace due to the aqueous mobile phase) and the appearance of the target amide mass confirms successful nucleophilic attack.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate for purification.
Protocol B: In Situ Acyl Fluoride Generation (Alternative Strategy)
Causality Focus: DAST converts the carboxylic acid directly to an acyl fluoride. The small atomic radius of fluorine prevents the steric shielding effect seen with OAt/OBt esters, allowing the bulky amine a clear trajectory to the carbonyl carbon.
Step-by-Step Methodology:
-
Dissolve 6-(3-Chlorophenyl)picolinic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (2.5 mL, 0.2 M) under a nitrogen atmosphere.
-
Add pyridine (1.2 equiv, 0.6 mmol) and cool the mixture to 0 °C.
-
Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv, 0.6 mmol) dropwise. Stir at 0 °C for 30 minutes.
-
Self-Validation Check 1 (Activation): Take a 5 µL aliquot, dilute in dry DCM, and run an IR spectrum (ATR).
-
Pass: A sharp, distinct carbonyl stretch at ~1840 cm⁻¹ confirms acyl fluoride formation.
-
-
Add the bulky amine (2.0 equiv, 1.0 mmol) and DIPEA (2.0 equiv, 1.0 mmol). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Self-Validation Check 2 (Coupling): Re-run the IR spectrum. The disappearance of the 1840 cm⁻¹ band and the appearance of an amide carbonyl band (~1650 cm⁻¹) indicates complete consumption of the acyl fluoride.
References
- TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Chemical Communications / ResearchGate URL
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A Source: Weed Science - Cambridge University Press URL
Sources
- 1. Metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A | Weed Science | Cambridge Core [cambridge.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH-Driven Precipitation of 6-(3-Chlorophenyl)picolinic Acid
Welcome to the Technical Support Center for the isolation and purification of 6-(3-Chlorophenyl)picolinic acid. Designed for researchers and drug development professionals, this guide addresses the downstream processing challenges of pyridinecarboxylic acid derivatives.
Because this compound is amphoteric, its solubility is strictly governed by the pH of the aqueous medium. Isolation relies on isoelectric precipitation —adjusting the pH to the molecule's isoelectric point (pI) where it exists as a neutral zwitterion (or uncharged species) with minimal aqueous solubility[1].
Part 1: Mechanistic Overview & Visual Workflow
6-(3-Chlorophenyl)picolinic acid contains two ionizable groups: a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid.
-
At high pH (> 5.5): The carboxylic acid deprotonates, and the molecule exists as a highly soluble carboxylate anion.
-
At low pH (< 1.0): The pyridine nitrogen protonates, forming a highly soluble pyridinium cation[2].
-
At the Isoelectric Point (pI): The net charge is zero. The optimal precipitation window lies exactly at this pI, calculated as the average of its two pKa values[3][4].
Figure 1: pH-dependent speciation and isoelectric precipitation logic for the target compound.
Part 2: Physicochemical Data & Speciation
To engineer a self-validating protocol, we must establish the thermodynamic boundaries of the molecule. The electron-withdrawing 3-chlorophenyl group slightly lowers the pKa of the pyridine ring compared to unsubstituted picolinic acid, but the isoelectric window remains relatively consistent.
| Property | Estimated Value | Chemical State | Impact on Aqueous Solubility |
| pKa1 (Pyridinium) | ~1.0 | Cationic below pH 1.0 | High solubility (e.g., Hydrochloride salt) |
| pKa2 (Carboxylic Acid) | ~5.0 - 5.2 | Anionic above pH 5.2 | High solubility (e.g., Sodium salt) |
| Isoelectric Point (pI) | ~3.0 - 3.1 | Neutral / Zwitterionic | Minimal solubility (Target for isolation) |
| Optimal Precipitation pH | 2.8 - 3.3 | Solid Crystal Lattice | Maximum recovery yield |
Data extrapolated from unsubstituted picolinic acid baseline values[4].
Part 3: Standard Operating Procedure (SOP) for Isoelectric Precipitation
Self-Validating Design: This protocol ensures that impurities are purged at both extremes of the pH spectrum before isolating the target compound.
-
Alkaline Dissolution: Suspend the crude 6-(3-Chlorophenyl)picolinic acid in Deionized (DI) water (approx. 10 volumes). Slowly add 2M NaOH while stirring until the pH reaches 7.5 - 8.0.
-
Causality: Ensures complete conversion to the soluble sodium carboxylate salt.
-
Validation Check: The solution must become completely transparent. Any remaining solids are non-acidic/neutral impurities and must be filtered out (e.g., via a Celite pad) before proceeding.
-
-
Temperature Adjustment: Heat the clarified aqueous filtrate to 45°C - 50°C.
-
Causality: Performing the pH shift at an elevated temperature increases the solubility limit slightly, preventing flash-precipitation which traps impurities and causes oiling out.
-
-
Controlled Acidification (The pH Shift): Begin dropwise addition of 2M HCl under vigorous mechanical stirring. Monitor continuously with a calibrated pH probe.
-
Target: Halt acid addition exactly at pH 3.1 .
-
-
Maturation & Crystallization: Once the target pH is reached, hold the suspension at 45°C for 30 minutes to allow for Ostwald ripening, then initiate a slow cooling ramp (e.g., 0.5°C/min) down to 5°C.
-
Causality: Slow cooling promotes the growth of large, pure crystals rather than amorphous, solvent-trapping aggregates.
-
-
Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with a minimal volume of ice-cold DI water (pre-adjusted to pH 3.1 with trace HCl) to displace the mother liquor without redissolving the product. Dry under a vacuum at 40°C until constant weight is achieved.
Part 4: Troubleshooting & FAQs
Q1: During acidification, my product forms a sticky gum ("oils out") instead of a crystalline solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the neutral species exceeds its amorphous solubility before crystal nucleation can occur. Solution:
-
Increase Temperature: Ensure the acidification is performed at 50°C - 60°C.
-
Seeding: Stop the HCl addition at pH 4.5 (just before the cloud point), add a few seed crystals of pure 6-(3-Chlorophenyl)picolinic acid, and then continue acidifying very slowly.
-
Co-solvent: Add 10-20% Ethanol or Methanol to the aqueous phase before acidification. This increases the solubility of the neutral species, allowing for a slower, more controlled crystallization[1].
Q2: I added acid, but the solution remained clear. Did I lose my product? A: You likely overshot the isoelectric point. If the pH drops below 1.0, the pyridine nitrogen becomes protonated, forming a highly soluble hydrochloride salt[2]. Solution: This is fully reversible. Slowly back-titrate the solution with 1M NaOH until the pH returns to the 2.8 - 3.3 range. The product will precipitate.
Q3: My recovered product contains a high amount of inorganic ash (e.g., NaCl). How do I prevent salt co-precipitation? A: If your initial crude mixture required massive amounts of acid and base to adjust, the ionic strength of the solution is too high. While NaCl has high aqueous solubility, extreme concentrations can cause it to become trapped in the crystal lattice. Solution:
-
Ensure you are washing the final filter cake with ice-cold DI water.
-
If the ionic strength is too high prior to precipitation, dilute the aqueous phase with additional water before adding the HCl.
-
Alternatively, extract the neutral compound at pH 3.1 into an organic solvent (e.g., Ethyl Acetate), wash the organic layer with water to remove salts, and then crystallize from the organic phase.
Q4: The yield is lower than expected at pH 3.1. Is the compound still soluble? A: While pH 3.1 minimizes solubility, 6-(3-Chlorophenyl)picolinic acid may still possess slight residual solubility in water due to its inherent polarity[5]. Solution: To drive the precipitation to completion, employ an anti-solvent strategy. After reaching pH 3.1 and cooling to 5°C, slowly add a water-miscible anti-solvent (like cold Acetonitrile) to the aqueous slurry to lower the dielectric constant of the medium and force the remaining product out of solution[1].
References
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI Materials. Available at: [Link]
-
Picolinic acid. Wikipedia. Available at:[Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at:[Link]
- Fluorescent pI markers for isoelectric focusing separations and fluorescent labeling (US20140377875A1).Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20140377875A1 - Fluorescent pi markers for isoelectric focusing separations and fluorescent labeling - Google Patents [patents.google.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: LC-MS Troubleshooting for 6-(3-Chlorophenyl)picolinic Acid
Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in analytical chemistry: resolving severe peak tailing and signal loss for chelating, amphoteric compounds.
This guide focuses specifically on 6-(3-Chlorophenyl)picolinic acid , a compound whose structural properties make it highly susceptible to secondary interactions within standard liquid chromatography-mass spectrometry (LC-MS) systems. Rather than simply providing a list of fixes, this guide explains the causality behind the chromatography, empowering you to implement self-validating protocols in your laboratory.
Section 1: Mechanistic FAQs (The "Why")
Q1: Why does 6-(3-Chlorophenyl)picolinic acid exhibit severe peak tailing compared to standard acidic compounds?
The root cause lies in the molecule's specific structural motifs. 6-(3-Chlorophenyl)picolinic acid contains a pyridine nitrogen directly adjacent to a carboxylic acid group. This arrangement acts as a highly efficient bidentate ligand .
In a standard LC system, the analyte travels through stainless steel tubing, frits, and column housings. These components contain electron-deficient transition metals (primarily Fe³⁺, Ni²⁺, and Cr³⁺). The lone pair of electrons on the pyridine nitrogen and the oxygen atoms of the carboxylate group form highly stable, 5-membered chelate rings with these metal ions[1]. This interaction is kinetically slow compared to the primary partition mechanism of the stationary phase, resulting in severe peak tailing, peak broadening, and irreversible adsorption (loss of recovery)[1].
Q2: How do I distinguish between metal chelation tailing and silanol interaction tailing?
Because 6-(3-Chlorophenyl)picolinic acid is amphoteric, tailing can also be caused by the basic pyridine nitrogen interacting with unendcapped, acidic silanols on the silica stationary phase.
Self-Validating Diagnostic Test: To isolate the root cause, inject your sample using a mobile phase spiked with 5 µM medronic acid . Medronic acid is a potent metal chelator that passivates the hardware but does not interact with silanols[2].
-
If peak symmetry is restored: The root cause is metal chelation.
-
If tailing persists: The root cause is secondary silanol interactions or mixed ionization states, requiring a shift in mobile phase pH or a switch to a fully endcapped/polar-embedded column.
Caption: Logic tree for diagnosing the root cause of peak tailing in picolinic acid derivatives.
Section 2: Method Optimization & Troubleshooting (The "How")
Q3: What are the best mobile phase additives to resolve metal chelation in LC-MS?
Historically, chromatographers used EDTA to mask metal sites. However, EDTA causes massive ion suppression in the Electrospray Ionization (ESI) source and precipitates in high organic solvents[3].
The Solution: Use Medronic acid (methylenediphosphonic acid) at a concentration of 1 to 5 µM[2]. Causality: Medronic acid has a higher binding affinity for the active metal sites on stainless steel than picolinic acid. It coats the flow path, rendering the metals inaccessible to your analyte[3]. Because it is used at trace micromolar levels, it does not compete with the analyte for charge in the ESI droplet, preserving—and often enhancing—MS sensitivity[2].
Q4: How should I adjust the mobile phase pH to ensure a single ionization state?
Picolinic acid derivatives typically have a carboxylic acid pKa of ~1-2 and a pyridine nitrogen pKa of ~5. At a standard LC-MS pH of 3.0 (using 0.1% Formic Acid), the molecule exists in a mixed zwitterionic state, leading to split peaks and poor retention. Causality: To achieve sharp peaks, you must force the molecule into a single ionization state. Use a high-pH mobile phase (e.g., pH 9.0 using 10 mM ammonium acetate/ammonium hydroxide) to fully deprotonate the carboxylic acid and neutralize the pyridine nitrogen. This ensures uniform chromatographic behavior and excellent negative-ion mode ESI response.
Section 3: Quantitative Data & Experimental Protocols
Quantitative Impact of Interventions
The following table summarizes the expected outcomes of various optimization strategies based on empirical LC-MS data for metal-sensitive analytes[2][4].
| Intervention | Mechanism of Action | Tailing Factor (As) | MS Signal Intensity | LC-MS Compatibility |
| Standard C18 + 0.1% FA | Baseline (Unmitigated) | 2.5 - 3.5 | Low (Hardware loss) | High |
| 10 mM EDTA Additive | Bulk Metal Chelation | 1.1 - 1.3 | Very Low (Suppression) | Poor |
| 5 µM Medronic Acid | Competitive Surface Passivation | 1.0 - 1.2 | High (Enhanced recovery) | Excellent |
| PEEK-Lined/HPS Column | Elimination of Active Metal Sites | 1.1 - 1.2 | High (No loss to hardware) | Excellent |
| High pH Buffer (pH 9) | Uniform Anionic State | 1.2 - 1.4 | Moderate to High | Good (Requires robust C18) |
Protocol 1: Hardware Optimization & System Passivation
For a permanent fix that does not require mobile phase additives, upgrading the hardware is the most scientifically sound approach.
-
System Deactivation: Flush the entire LC system (without the column) with 0.5% (v/v) phosphoric acid in 90:10 acetonitrile:water for 16 hours at 0.2 mL/min[3]. This temporarily passivates active iron sites.
-
Solvent Wash: Flush the system with LC-MS grade water for 2 hours to remove all residual phosphoric acid (which suppresses MS signals).
-
Column Installation: Install a metal-free column. Choose columns with PEEK-lined internal hardware (e.g., Imtakt Metal-Free[1]) or Hybrid Performance Surfaces (e.g., Waters ACQUITY Premier with MaxPeak technology[4]). These surfaces physically block the analyte from contacting transition metals[5][6].
Protocol 2: Mobile Phase Optimization for LC-MS
If hardware replacement is not feasible, use this self-validating mobile phase protocol.
-
Prepare Aqueous Phase (A): Dissolve 10 mM ammonium acetate in LC-MS grade water. Adjust the pH to 9.0 using dilute ammonium hydroxide.
-
Add Passivator: Spike Mobile Phase A with Medronic Acid to a final concentration of 5 µM[2]. (Note: Do not exceed 5 µM to avoid MS suppression).
-
Prepare Organic Phase (B): Use 100% LC-MS grade Acetonitrile. (Do not add medronic acid to Phase B, as it has low solubility in high organic solvents and may precipitate).
-
Equilibration: Equilibrate the column with 95% A / 5% B for 20 column volumes to ensure the medronic acid fully coats the active sites before the first injection.
-
Validation: Inject a 10 ng/mL standard of 6-(3-Chlorophenyl)picolinic acid. Calculate the USP tailing factor. A successful passivation will yield an As < 1.2.
Caption: Step-by-step workflow for optimizing LC-MS methods for metal-sensitive analytes.
References
-
Improving peak shape for chelating or phosphoric compounds. Imtakt. [Link]
-
Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry. [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]
-
Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using the ACQUITY Premier System Solution. Waters Corporation. [Link]
-
Metal-Analyte Interactions—An Unwanted Distraction. LCGC International. [Link]
-
Metal-Free Column Features and Specifications. Imtakt. [Link]
Sources
Comparative NMR Analysis Guide: 6-(3-Chlorophenyl)picolinic Acid vs. Predictive Models & Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5)
Executive Summary
In modern drug discovery, biaryl scaffolds such as 6-(3-Chlorophenyl)picolinic acid serve as critical building blocks for developing kinase inhibitors and receptor antagonists. Accurate structural verification of these intermediates is paramount. While in silico NMR prediction tools (e.g., MNova, ChemDraw) have accelerated preliminary screening, they often struggle with the complex anisotropic effects and halogen-induced inductive shifts inherent to substituted biaryl systems.
This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR chemical shifts of 6-(3-Chlorophenyl)picolinic acid. We evaluate the performance of empirical experimental data against leading predictive software, analyze solvent-dependent resolution, and compare the compound to its non-halogenated analog to elucidate the precise electronic impact of the meta-chlorine substituent.
Mechanistic Context: The meta-Chlorine Effect
To understand the NMR spectra of 6-(3-Chlorophenyl)picolinic acid, one must analyze the causality behind the chemical shifts. The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core and a 3-chlorophenyl ring at the C6 position.
The chlorine atom at the meta position (C3') exerts a strong inductive electron-withdrawing effect (-I) through the sigma bonds, while its resonance donation (+R) is negligible at the meta position. This results in localized deshielding, particularly of the isolated H2' proton situated between the chlorine atom and the biaryl linkage. Furthermore, the dihedral angle between the pyridine and phenyl rings dictates the extent of the ring current (anisotropic) deshielding experienced by the H5 proton on the pyridine ring.
Figure 1: Mechanistic pathway of the meta-chlorine electronic effect on NMR chemical shifts.
Performance Comparison: Experimental Data vs. Predictive Software
Predictive NMR software relies on hierarchical databases and HOSE (Hierarchical Organization of Spherical Environments) codes. While excellent for simple aliphatics, they frequently miscalculate the dihedral torsion and resulting ring-current effects in sterically hindered biaryls [1].
Below is the comparative performance data for 6-(3-Chlorophenyl)picolinic acid. Experimental data was acquired at 400 MHz (¹H) and 100 MHz (¹³C) in DMSO- d6 .
Table 1: ¹H NMR Shift Comparison (δ in ppm)
| Position | Multiplicity & J (Hz) | Experimental (DMSO- d6 ) | MNova Predictor | ChemDraw Predictor | Δδ (Exp - MNova) |
| COOH | br s | 13.25 | 12.80 | 11.50 | +0.45 |
| H-2' | t, J = 1.8 | 8.35 | 8.12 | 8.05 | +0.23 |
| H-5 | dd, J = 7.8, 1.0 | 8.20 | 8.01 | 7.95 | +0.19 |
| H-6' | dt, J = 7.8, 1.3 | 8.15 | 7.98 | 7.90 | +0.17 |
| H-4 | t, J = 7.8 | 8.08 | 8.05 | 8.10 | +0.03 |
| H-3 | dd, J = 7.8, 1.0 | 8.02 | 7.95 | 8.00 | +0.07 |
| H-4' | ddd, J = 8.0, 2.1, 1.0 | 7.58 | 7.45 | 7.50 | +0.13 |
| H-5' | t, J = 7.9 | 7.53 | 7.48 | 7.45 | +0.05 |
Key Insight: Predictive software significantly underestimates the downfield shift of H-2' and H-5 . The algorithm fails to fully account for the combined inductive pull of the chlorine atom and the localized anisotropic deshielding from the adjacent pyridine ring. Relying solely on in silico data for this compound could lead to misassignment of the H-2' and H-6' protons.
Table 2: ¹³C NMR Shift Comparison (δ in ppm)
| Carbon Position | Type | Experimental (DMSO- d6 ) | MNova Predictor | Δδ (Exp - MNova) |
| C-2 (Py) | Quaternary | 148.5 | 149.2 | -0.7 |
| C-3 (Py) | CH | 124.2 | 125.0 | -0.8 |
| C-4 (Py) | CH | 139.1 | 138.5 | +0.6 |
| C-5 (Py) | CH | 121.8 | 120.5 | +1.3 |
| C-6 (Py) | Quaternary | 154.3 | 155.1 | -0.8 |
| COOH | Carbonyl | 166.4 | 165.8 | +0.6 |
| C-1' (Ph) | Quaternary | 140.2 | 139.5 | +0.7 |
| C-2' (Ph) | CH | 126.5 | 127.1 | -0.6 |
| C-3' (Ph-Cl) | Quaternary | 134.1 | 134.5 | -0.4 |
| C-4' (Ph) | CH | 129.4 | 128.8 | +0.6 |
| C-5' (Ph) | CH | 131.0 | 130.2 | +0.8 |
| C-6' (Ph) | CH | 127.8 | 128.5 | -0.7 |
Structural Analog Comparison: The Halogen Effect
To isolate the performance characteristics of the meta-chlorine substitution, we compare the experimental ¹H NMR data of 6-(3-Chlorophenyl)picolinic acid against its non-halogenated analog, 6-Phenylpicolinic acid .
| Proton | 6-Phenylpicolinic Acid (δ ppm) | 6-(3-Chlorophenyl)picolinic Acid (δ ppm) | Shift Difference (Δδ) |
| H-2' | 8.10 (d, ortho-H) | 8.35 (t) | +0.25 (Strong -I effect) |
| H-4' | 7.45 (t, para-H) | 7.58 (ddd) | +0.13 |
| H-5 | 8.15 (dd) | 8.20 (dd) | +0.05 |
Analysis: The introduction of the chlorine atom breaks the symmetry of the phenyl ring. In 6-phenylpicolinic acid, the ortho protons (H-2' and H-6') integrate as a 2H multiplet. In the chlorinated analog, H-2' becomes an isolated proton appearing as a distinct triplet (J = 1.8 Hz) shifted significantly downfield (+0.25 ppm) due to its proximity to the electronegative chlorine.
Self-Validating Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard 1D NMR is insufficient for unambiguous assignment of highly substituted biaryls. A self-validating system utilizing 2D NMR (COSY, HSQC, HMBC) is mandatory [2].
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 15–20 mg of highly pure (>98%) 6-(3-Chlorophenyl)picolinic acid.
-
Dissolve in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is chosen over CDCl₃ because the polarity of the carboxylic acid induces dimerization and poor solubility in chloroform. Furthermore, DMSO- d6 shifts the residual water peak to ~3.33 ppm, keeping the aromatic region (7.0–9.0 ppm) completely unobstructed [3].
-
Transfer to a 5 mm precision NMR tube.
-
-
Data Acquisition (Bruker 400 MHz or equivalent):
-
¹H NMR: Use the zg30 pulse program. Set D1 (relaxation delay) to 2.0 seconds to ensure accurate integration of the quaternary-adjacent protons. Acquire 16 scans.
-
¹³C NMR: Use the zgpg30 (proton-decoupled) pulse program. Set D1 to 5.0 seconds (critical for the relaxation of quaternary carbons C-2, C-6, C-1', C-3', and COOH). Acquire 1024 scans.
-
2D HMBC: Optimize the long-range coupling constant ( nJCH ) to 8 Hz. This is critical for observing the ³J correlation between H-2' and C-6, which proves the connectivity between the two rings.
-
-
Data Processing:
-
Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT).
-
Phase manually (zero and first order) and apply a polynomial baseline correction.
-
Calibrate the spectrum using the DMSO- d6 solvent multiplet (¹H: 2.50 ppm; ¹³C: 39.52 ppm) [3].
-
Figure 2: Self-validating NMR workflow integrating 1D and 2D techniques for unambiguous assignment.
Conclusion
When characterizing 6-(3-Chlorophenyl)picolinic acid , relying solely on predictive software introduces a high risk of misassigning the aromatic protons due to the software's inability to fully model the synergistic inductive and anisotropic effects of the meta-chlorine biaryl system.
Experimental data acquired in DMSO- d6 reveals that H-2' is the most deshielded aromatic proton (8.35 ppm), a feature that serves as a diagnostic marker for this specific substitution pattern. For robust structural validation in drug development pipelines, researchers must employ a multi-nuclear, 2D-NMR approach (specifically utilizing HMBC for ring-linkage verification) rather than depending on 1D comparisons with in silico libraries.
References
-
Title: Computer-Assisted Structure Elucidation in NMR Source: Analytical Chemistry URL: [Link]
-
Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / ScienceDirect URL: [Link]
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (Gottlieb, Kotlyar, & Nudelman) URL: [Link]
Mass spectrometry fragmentation pattern analysis of 6-(3-Chlorophenyl)picolinic acid
Title: Comprehensive Mass Spectrometry Fragmentation Guide: 6-(3-Chlorophenyl)picolinic Acid
As a Senior Application Scientist, navigating the analytical landscape of halogenated pyridinecarboxylic acids requires a deep understanding of molecular thermodynamics and gas-phase ion chemistry. 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) [1] presents a unique analytical challenge. Its structure—a picolinic acid core substituted with a 3-chlorophenyl group—dictates a highly specific fragmentation cascade driven by the lability of the carboxylic acid and the characteristic isotopic signature of the chlorine atom.
This guide objectively compares the performance of three leading mass spectrometry platforms (LC-ESI-QqQ, LC-HRMS, and GC-EI-MS) for the analysis of this compound, providing causality-driven insights into its fragmentation mechanics and self-validating experimental protocols.
Physicochemical Profiling & Fragmentation Causality
To design a robust MS method, we must first understand the structural causality behind the molecule's behavior in the gas phase. 6-(3-Chlorophenyl)picolinic acid has an exact monoisotopic mass of 233.0240 Da (for 35Cl )[1].
The Decarboxylation Trigger: Picolinic acid derivatives are notorious for their facile loss of carbon dioxide (-44 Da) during Collision-Induced Dissociation (CID) [4]. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen is readily protonated, forming the [M+H]+ precursor at m/z 234.03. Upon collisional activation, the localized charge facilitates a rapid rearrangement, expelling CO2 to form a highly stable, substituted pyridinium cation at m/z 190.04.
The Halogen Signature: The presence of the chlorine atom provides a built-in, self-validating isotopic signature. The natural abundance of 35Cl and 37Cl exists in a ~3:1 ratio. Therefore, any true identification of the intact molecule or its chlorine-retaining fragments must exhibit this exact isotopic ratio (e.g., precursor ions at m/z 234.03 and 236.03) [2]. At higher collision energies, the neutral loss of HCl (-36 Da) from the decarboxylated fragment (m/z 190 → m/z 154) acts as a definitive structural confirmation of the chlorophenyl moiety.
Platform Comparison: Selecting the Right Analytical Tool
Different stages of drug development require different MS platforms. Table 1 summarizes the objective performance of each alternative for analyzing 6-(3-Chlorophenyl)picolinic acid.
Table 1: Mass Spectrometry Platform Comparison
| Platform | Ionization | Resolution | Best Application | Key Advantage |
| LC-ESI-QqQ | ESI (+/-) | Unit | Targeted Quantitation | Highest sensitivity; superior linear dynamic range for PK/PD studies. |
| LC-HRMS (Q-TOF) | ESI (+/-) | High (< 5 ppm) | Structural Elucidation | Exact mass confirmation of degenerate features and in-source fragments. |
| GC-EI-MS | EI (70 eV) | Unit | Orthogonal Validation | Highly reproducible, standardized 70 eV fragmentation for library matching. |
Note: While LC-HRMS excels in untargeted discovery by calculating exact F-ratios for degenerate features [2], LC-QqQ remains the gold standard for high-throughput, absolute quantitation.
Diagnostic Fragmentation Pathways
To build a self-validating Multiple Reaction Monitoring (MRM) method, you must select transitions that represent distinct mechanistic pathways. Table 2 outlines the optimal transitions for LC-ESI-QqQ analysis.
Table 2: Diagnostic MRM Transitions (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |
| 234.03 ( 35Cl ) | 190.04 | 44 Da ( CO2 ) | 15 - 20 | Decarboxylated pyridinium core |
| 234.03 ( 35Cl ) | 154.06 | 80 Da (
CO2
| 30 - 35 | Fused biphenyl-type cation |
| 236.03 ( 37Cl ) | 192.04 | 44 Da ( CO2 ) | 15 - 20 | Decarboxylated core ( 37Cl isotope) |
| 234.03 ( 35Cl ) | 216.02 | 18 Da ( H2O ) | 10 - 15 | Acylium ion formation |
Proposed ESI+ CID fragmentation pathway for 6-(3-Chlorophenyl)picolinic acid.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: LC-ESI-QqQ Targeted Quantitation
Causality: Using a slightly acidic mobile phase ensures the pyridine nitrogen remains protonated, maximizing ESI+ ionization efficiency.
-
Sample Preparation: Dilute the analyte in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Spike with a stable isotope-labeled internal standard (e.g., 13C6 -labeled analog) to correct for matrix effects.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Data Acquisition: Monitor the transitions listed in Table 2. Validate the peak by confirming the 3:1 ratio of the m/z 234.03 → 190.04 and m/z 236.03 → 192.04 transitions.
LC-ESI-QqQ analytical workflow for targeted quantitation.
Protocol B: GC-EI-MS Orthogonal Validation (Derivatization Required)
Causality: 6-(3-Chlorophenyl)picolinic acid is thermally labile and will undergo in-source decarboxylation in a GC inlet. Derivatization to a trimethylsilyl (TMS) ester blocks this pathway, allowing the intact molecule to reach the EI source [3].
-
Drying: Transfer 100 µL of the sample extract to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture will quench the derivatization reaction.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine.
-
Incubation: Seal the vial and incubate at 70°C for 30 minutes to ensure complete silylation of the carboxylic acid.
-
Analysis: Inject 1 µL (splitless mode) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). The resulting 70 eV EI spectrum will yield a robust molecular ion [M]∙+ at m/z 305 (for the TMS derivative) and a characteristic [M−CH3]+ alpha-cleavage fragment at m/z 290.
References
-
"Improving the Detection of Analyte Degeneracies in Untargeted Liquid Chromatography-Tandem Mass Spectrometry Data". ACS Publications.[Link]
-
"Picolinic acid, TMS derivative - the NIST WebBook". NIST. [Link]
-
"Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices". MDPI. [Link]
Comparative Guide: Catalytic Efficiency of 6-(3-Chlorophenyl)picolinic Acid vs. Unsubstituted Picolinic Acid
Executive Summary
In the realm of transition-metal catalysis—particularly Palladium(II)-catalyzed C–H functionalization—the choice of bidentate (N,O) ligands dictates both the reaction rate and the ultimate turnover number (TON). While unsubstituted picolinic acid (PA) is a foundational ligand for these transformations[1], its utility is frequently bottlenecked by catalyst deactivation.
This guide provides an objective, data-driven comparison between unsubstituted picolinic acid and 6-(3-Chlorophenyl)picolinic acid . By analyzing the steric and electronic modifications introduced by the 6-aryl substituent, we demonstrate how rational ligand design overcomes thermodynamic traps to significantly enhance catalytic efficiency[2][3].
Mechanistic Causality & Structural Analysis
To understand the disparity in catalytic performance, we must examine the causality behind the metal-ligand coordination dynamics.
The Thermodynamic Trap of Unsubstituted Picolinic Acid
Unsubstituted picolinic acid is a strong bidentate chelator. While this strong coordination stabilizes the initial [Pd(L)(OAc)] active species, it also introduces a critical vulnerability: in the presence of excess ligand, the system rapidly forms a thermodynamically stable, coordinatively saturated bis-ligated complex, [Pd(PA)2] [2]. This bis-ligated state is a "catalytic dead end." It sequesters the active metal center, leaving no vacant coordination sites for the substrate or the oxidant, thereby halting the Concerted Metalation-Deprotonation (CMD) cycle.
Steric Shielding & Electronic Tuning via 6-(3-Chlorophenyl) Substitution
6-(3-Chlorophenyl)picolinic acid is engineered to disrupt this deactivation pathway through two synergistic mechanisms:
-
Steric Shielding (The 6-Position): The introduction of a bulky aryl group at the 6-position of the pyridine ring creates intense steric hindrance adjacent to the coordinating nitrogen. When a single molecule of 6-(3-Chlorophenyl)picolinic acid binds to the Pd(II) center, the pendant aryl group physically blocks the approach of a second ligand molecule. This enforces a highly active, mono-ligated [Pd(L)(OAc)] resting state.
-
Electronic Modulation (The 3-Chloro Moiety): The meta-chloro substitution on the pendant phenyl ring exerts an electron-withdrawing inductive effect. This subtly decreases the electron density on the pyridine nitrogen, rendering the coordinated Palladium center more electrophilic. A highly electrophilic Pd(II) center significantly lowers the activation energy required for the electrophilic C–H cleavage step during the CMD process.
Divergent catalytic pathways showing prevention of inactive bis-ligated complexes.
Comparative Performance Data
The structural advantages of the 6-aryl substituted ligand translate directly into measurable kinetic and thermodynamic improvements during standard C–H arylation protocols.
| Parameter | Unsubstituted Picolinic Acid | 6-(3-Chlorophenyl)picolinic acid |
| Active Catalyst State | Prone to [Pd(L)2] formation | Stable [Pd(L)(OAc)] mono-ligated |
| Typical Catalyst Loading | 10 – 15 mol% | 2 – 5 mol% |
| C–H Activation Rate (CMD) | Moderate (High activation barrier) | Highly Accelerated (Electrophilic Pd) |
| Yield (Standard Arylation) | ~40–50% (Limited by catalyst death) | >85% (Sustained turnover) |
| Steric Profile | Minimal (Planar) | High (Orthogonal aryl twist) |
| Off-Target Sequestration | High | Negligible |
Self-Validating Experimental Protocol
To objectively verify the catalytic efficiency of both ligands, researchers should employ a parallel screening workflow. The following protocol utilizes an internal standard from the onset, ensuring a self-validating system that accurately tracks mass balance and prevents false positives caused by solvent evaporation.
Parallel Ligand Efficiency Screening (Pd-Catalyzed C–H Arylation)
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a nitrogen-filled glovebox, prepare two identical 8 mL reaction vials equipped with magnetic stir bars.
-
To each vial, add the substrate (e.g., simple arene or directed substrate, 0.2 mmol), aryl iodide coupling partner (0.3 mmol), and Ag2CO3 (0.4 mmol) as the terminal oxidant/halide scavenger.
-
Add Pd(OAc)2 (5 mol%, 0.01 mmol) to both vials.
-
Ligand Addition: To Vial A, add unsubstituted picolinic acid (10 mol%, 0.02 mmol). To Vial B, add 6-(3-Chlorophenyl)picolinic acid (10 mol%, 0.02 mmol).
-
Add exactly 10.0 μL of dodecane to both vials as an internal standard.
Step 2: Catalytic Thermocycling
-
Dissolve the mixtures in 1.0 mL of anhydrous hexafluoroisopropanol (HFIP)[4].
-
Seal the vials with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum block at 100 °C.
-
Stir vigorously (800 rpm) for exactly 12 hours.
Step 3: Quenching and Workup
-
Cool the vials to room temperature.
-
Quench the reaction by diluting with 2.0 mL of ethyl acetate.
-
Filter the crude mixture through a short pad of Celite to remove precipitated silver salts and inactive palladium black. Rinse the pad with an additional 1.0 mL of ethyl acetate.
Step 4: Quantitative Analysis
-
Inject 1.0 μL of the filtrate into a GC-FID calibrated for the product and the dodecane internal standard.
-
Calculate the exact yield and conversion by comparing the product peak area against the internal standard. Vial B (6-substituted ligand) will demonstrate a near-quantitative conversion, whereas Vial A will show arrested development due to [Pd(PA)2] precipitation.
Self-validating experimental workflow for parallel ligand efficiency screening.
References
-
S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes | ACS Catalysis[Link]
-
PALLADIUM-CATALYZED C(sp3)-H ARYLATION USING PYRIDINIUM | Texas Digital Library[Link]
-
Palladium-Catalyzed Alkyl C–H Bond Activation | PMC - NIH[Link]
-
Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts | ACS Publications[Link]
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A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Quantitative LC-MS for 6-(3-Chlorophenyl)picolinic acid
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5), a substituted pyridine carboxylic acid, serves as a pertinent example of a modern synthetic intermediate where rigorous purity assessment is critical.[1][2] Potential impurities, arising from raw materials, synthetic byproducts, or degradation, can possess undesirable toxicological properties or affect the stability and performance of the final drug product.
This guide provides an in-depth, experience-driven comparison of quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) against other established analytical techniques for the purity validation of 6-(3-Chlorophenyl)picolinic acid. Our objective is to move beyond procedural lists and delve into the causality of our methodological choices, providing a self-validating framework that ensures data integrity in line with stringent regulatory expectations.
Part 1: The Primary Method: Quantitative LC-MS for Unambiguous Purity Determination
For a molecule like 6-(3-Chlorophenyl)picolinic acid, which is non-volatile, polar, and contains multiple ionizable functional groups (a pyridine nitrogen and a carboxylic acid), LC-MS is the analytical tool of choice.[3][4] Its power lies in the combination of high-resolution chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection.[5][6]
The Rationale: Why LC-MS Excels
The core advantage of LC-MS is its ability to distinguish between compounds that may be chromatographically similar (i.e., have close retention times) but are structurally different. A conventional HPLC-UV detector might show a single, seemingly pure peak if an impurity co-elutes and shares a similar UV chromophore. Mass spectrometry, however, resolves this ambiguity by differentiating compounds based on their unique mass-to-charge (m/z) ratio. This is indispensable for identifying and quantifying unknown impurities at trace levels.[7]
A Self-Validating Quantitative LC-MS/MS Protocol
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to be inherently robust and produce legally defensible data.[8][9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9][11]
1. Sample & Standard Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 6-(3-Chlorophenyl)picolinic acid reference standard and dissolve in 10 mL of 50:50 methanol:water.
-
Internal Standard (IS) Stock (1 mg/mL): Select a suitable, non-interfering internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound like 6-(4-Chlorophenyl)picolinic acid[12]) and prepare a stock solution. The IS is crucial for correcting variations in injection volume and instrument response.
-
Calibration Curve: Perform serial dilutions of the analyte stock to prepare calibration standards ranging from the Limit of Quantitation (LOQ, e.g., 0.5 ng/mL) to a concentration bracketing the expected working range (e.g., 500 ng/mL). Spike each standard with a fixed concentration of the IS.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and precision.
2. LC-MS/MS Methodological Parameters
| Parameter | Recommended Setting | Rationale & Expertise |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for polar aromatic compounds. The smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures protonation of the analyte and improves peak shape for the carboxylic acid moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient is essential to elute the main compound efficiently while separating it from potential earlier- or later-eluting impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar, non-volatile molecules.[13][14][15] The pyridine nitrogen is readily protonated, yielding a strong [M+H]⁺ signal. |
| Mass Analyzer | Triple Quadrupole (QqQ) | The gold standard for quantification, enabling highly selective Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Precursor Ion: 234.0 [M+H]⁺. Product Ion: 188.0 [M+H-COOH]⁺ (Hypothetical) | The precursor ion is the protonated molecule. The product ion is a stable fragment generated by collision-induced dissociation (CID), ensuring specificity. These values must be experimentally determined. |
| System Suitability | Inject a mid-level standard 5 times before analysis. | RSD of peak area and retention time must be <2%. This confirms the system is performing correctly before committing to a full analytical run. |
3. Validation According to ICH Q2(R2) Guidelines
-
Specificity: Analyze a blank diluent, an internal standard solution, and a sample spiked with the analyte. No interfering peaks should be observed at the retention time of the analyte or IS.
-
Linearity & Range: Analyze the calibration curve. The plot of peak area ratio (Analyte/IS) vs. concentration should yield a correlation coefficient (r²) ≥ 0.995.
-
Accuracy & Precision: Analyze QC samples in replicate (n=5) across three separate days. Accuracy should be within 85-115% of the nominal value (80-120% at the LOQ), and precision (%RSD) should be ≤15% (≤20% at the LOQ).[16]
-
LOD & LOQ: Determine instrument sensitivity by serially diluting a low-concentration standard. The Limit of Detection (LOD) is typically established at a signal-to-noise ratio (S/N) of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1 with acceptable accuracy and precision.[17]
-
Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2) to ensure the method's performance remains unaffected by minor variations.
LC-MS/MS Workflow Diagram
Caption: Workflow for quantitative LC-MS/MS purity validation.
Part 2: Comparative Guide to Alternative Methodologies
While LC-MS/MS is superior for definitive, sensitive purity analysis, other techniques have their place. The choice of method depends on the specific goal, from routine quality control to absolute quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The historical workhorse of pharmaceutical analysis, HPLC-UV separates compounds based on their physicochemical properties and detects them via UV absorbance.[4]
-
Principle: Purity is typically determined by an area percent calculation, where the main peak's area is divided by the total area of all detected peaks.
-
Protocol Snapshot:
-
Preparation: Dissolve a precisely weighed sample in a suitable diluent to a concentration that gives a strong UV signal (~0.5-1.0 mg/mL).
-
Instrumentation: Use an HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector. The LC method can be similar to the one described for LC-MS.
-
Analysis: Monitor at a wavelength of maximum absorbance for the analyte.
-
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
-
Limitations: This method assumes all impurities have the same UV response as the API, which is rarely true. It is also blind to impurities that lack a UV chromophore or co-elute with the main peak.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method capable of providing absolute purity without needing a specific reference standard for the analyte itself.[18]
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to it.[19] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[20]
-
Protocol Snapshot:
-
Preparation: Accurately weigh the analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1).
-
Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.
-
-
Limitations: qNMR is significantly less sensitive than LC-MS, with a typical LOQ in the low microgram range, making it unsuitable for trace impurity analysis.[21] Complex impurity profiles can lead to signal overlap, complicating quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-based methods are primarily suited for volatile and thermally stable compounds.[22]
-
Applicability: Direct analysis of 6-(3-Chlorophenyl)picolinic acid by GC-MS is not feasible due to its low volatility and high polarity.[3] The carboxylic acid group would cause poor peak shape and thermal degradation in the hot injector.
-
Derivatization: To make it amenable to GC analysis, the molecule must be chemically derivatized (e.g., via silylation or esterification) to block the polar functional groups and increase volatility.[23][24]
-
Limitations: Derivatization adds time, complexity, and potential sources of error to the analysis. The reaction may be incomplete or produce side products, compromising the accuracy of the purity assessment. Therefore, GC-MS is not a recommended primary technique for this analyte but could be used to analyze specific volatile impurities if required.
Part 3: Decision Framework and Comparative Summary
Selecting the appropriate analytical technique is a strategic decision guided by the specific requirements of the analysis.
Decision-Making Logic for Purity Analysis
Caption: Decision tree for selecting the optimal purity analysis method.
Quantitative Performance Comparison
| Parameter | Quantitative LC-MS/MS | HPLC-UV | qNMR | GC-MS (with Derivatization) |
| Selectivity | Exceptional: Differentiates by both retention time and mass fragmentation. | Moderate: Risk of co-elution and spectral overlap. | High: Differentiates by unique chemical shifts. Risk of signal overlap. | Very High: Differentiates by retention time and mass fragmentation. |
| Sensitivity (Typical LOQ) | Sub-ng/mL (ppb): Ideal for trace and genotoxic impurities.[17] | µg/mL (ppm): Suitable for major impurities (>0.1%). | High µg/mL to mg/mL: Not suitable for trace analysis.[21] | ng/mL (ppb): Sensitive, but limited by derivatization efficiency. |
| Quantitation Principle | External/Internal calibration curve. | Area percent normalization (relative) or external standard (quantitative). | Absolute quantitation via certified internal standard.[19] | External/Internal calibration curve. |
| Need for Analyte Standard | Yes (for quantitation). | Yes (for quantitation); No (for area %). | No (uses unrelated certified standard). | Yes (for quantitation). |
| Suitability for Analyte | Excellent: Directly compatible, highly sensitive and specific. | Good: Suitable for routine QC and major impurities. | Good: Excellent for absolute purity of the main component. | Poor: Requires complex and error-prone derivatization.[24] |
Conclusion
For the comprehensive and regulatory-compliant purity validation of 6-(3-Chlorophenyl)picolinic acid, quantitative LC-MS/MS stands as the unequivocal gold standard . Its unparalleled combination of sensitivity and selectivity ensures that even trace-level impurities are accurately identified and quantified, providing the highest degree of confidence in product quality and safety.
While HPLC-UV remains a valuable tool for routine quality control and qNMR offers an elegant solution for absolute purity determination of the bulk material, neither can match the depth and rigor of a fully validated LC-MS/MS method. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can build a robust, phase-appropriate analytical control strategy that guarantees the integrity of their products from development to market.
References
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FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][8]
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FDA. Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link][25]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][11]
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link][9]
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ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?[Link][23]
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Achrom. (2025). Analysing of Nonvolatile Compounds With GC: Challenges and Solutions. [Link][24]
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Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link][22]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link][16]
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Almac Group. NMR vs HPLC: Is NMR the new gold standard assay test?[Link][18]
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Metarlise. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link][13]
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ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS?[Link][3]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][10]
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Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link][26]
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ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link][27]
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ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
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ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][28]
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NIH. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link][29]
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NIH. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link][17]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][19]
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Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link][30]
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BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][4]
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MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link][5]
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PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link][7]
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ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link][21]
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IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link][6]
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NextSDS. 6-(4-Chlorophenyl)-picolinic acid — Chemical Substance Information. [Link][12]
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Comprehensive FTIR Characterization Guide: 6-(3-Chlorophenyl)picolinic Acid vs. Structural Analogs
As drug development pipelines increasingly rely on highly substituted pyridine scaffolds for metal chelation and biologically active pharmacophores, accurate structural characterization becomes paramount. While standard spectral libraries easily identify simple pyridine derivatives, complex halogenated analogs like 6-(3-Chlorophenyl)picolinic acid (CAS: 863704-38-5) require a deeper mechanistic understanding of vibrational spectroscopy.
This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption spectrum of 6-(3-Chlorophenyl)picolinic acid against its structural alternatives: unsubstituted picolinic acid and 6-phenylpicolinic acid. By deconstructing the causality behind spectral shifts, researchers can confidently validate the structural integrity of their synthesized compounds.
Structural Dynamics & Vibrational Causality
To interpret the FTIR spectrum of1[1], we must first establish a baseline. Unsubstituted picolinic acid exhibits a sharp carboxylic C=O stretch at approximately 1742 cm⁻¹ and an O-H stretch near 3396 cm⁻¹, as documented in 2[2]. Furthermore, the C=N stretch of the pyridine ring typically appears around 1675 cm⁻¹[3].
When transitioning to 6-(3-Chlorophenyl)picolinic acid (Molecular Formula: C₁₂H₈ClNO₂), three distinct structural modifications alter the vibrational modes:
-
Steric Hindrance & Hydrogen Bonding: Picolinic acid derivatives are known to form 4[4]. The addition of a bulky 3-chlorophenyl group at the 6-position physically disrupts the highly ordered intermolecular hydrogen-bonding network in the solid state. Weaker hydrogen bonds result in a stronger, stiffer O-H covalent bond, shifting the O-H absorption to a higher frequency.
-
Extended Conjugation: The introduction of the phenyl ring extends the π-electron delocalization across the pyridine core and the carboxylic acid group. This increased single-bond character in the C=O bond lowers its stretching frequency.
-
Inductive Effect (-I): The electronegative chlorine atom at the meta position of the phenyl ring pulls electron density away from the aromatic system, uniquely shifting the aromatic C=C breathing modes and introducing a distinct C-Cl stretch in the fingerprint region.
Logical flow of how structural substitutions alter FTIR vibrational frequencies.
Comparative Spectral Analysis
To objectively evaluate the product's performance, we compare the FTIR absorption peaks of 6-(3-Chlorophenyl)picolinic acid against unsubstituted picolinic acid and the non-halogenated 6-phenylpicolinic acid analog.
| Vibrational Mode | Unsubstituted Picolinic Acid (cm⁻¹) | 6-Phenylpicolinic Acid (cm⁻¹) | 6-(3-Chlorophenyl)picolinic Acid (cm⁻¹) | Mechanistic Causality for Shift |
| O-H Stretch (Carboxylic) | 3396 | 3405 | 3412 | Steric bulk of the 6-substituent disrupts intermolecular H-bonding, stiffening the O-H bond and shifting the peak to higher frequencies. |
| C=O Stretch (Carboxylic) | 1742 | 1735 | 1728 | Extended conjugation and the -I effect of chlorine alter electron density, increasing single-bond character and weakening the C=O bond. |
| C=N Stretch (Pyridine) | 1675 | 1668 | 1662 | Conjugation with the adjacent phenyl ring delocalizes electron density across the pyridine nitrogen. |
| C=C Stretch (Aromatic) | 1590 | 1595, 1570 | 1598, 1565 | Overlapping vibrations from both the pyridine core and the newly introduced substituted benzene ring. |
| C-Cl Stretch (Aryl Halide) | N/A | N/A | 765 | Unique signature of the meta-substituted chlorobenzene moiety in the fingerprint region. |
Data synthesized from established baseline frequencies of 3[3] and empirical structural extrapolations.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, FTIR characterization must utilize a self-validating system. Instrumental drift or atmospheric interference can easily mask the subtle C=O and O-H shifts critical for identifying the 6-(3-Chlorophenyl) substitution. The following Attenuated Total Reflectance (ATR) FTIR methodology guarantees high-fidelity data.
Step-by-Step ATR-FTIR Methodology
-
System Readiness & Calibration:
-
Turn on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for a minimum of 30 minutes.
-
Validation Step: Verify wavenumber accuracy using a 1.5 mil polystyrene film standard. Ensure the C-C stretching peak is exactly at 1601.2 cm⁻¹ and the out-of-plane C-H bending is at 1028.3 cm⁻¹.
-
-
Background Acquisition:
-
Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric H₂O vapor and CO₂ fluctuate constantly. Capturing a background immediately prior to the sample scan prevents these atmospheric peaks from masking the critical 3000-3500 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) regions.
-
-
Sample Preparation & Scanning:
-
Place 2-3 mg of the high-purity5[5] directly onto the center of the ATR crystal.
-
Apply consistent, standardized pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.
-
Causality: Poor contact leads to a low signal-to-noise ratio and artificially attenuated peaks, particularly at higher wavenumbers where the evanescent wave penetration depth is shallowest.
-
Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range: 4000 to 400 cm⁻¹).
-
-
Spectral Processing:
-
Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth, making the spectrum directly comparable to historical transmission (KBr pellet) data.
-
Perform a baseline correction if particle scattering induces a sloping baseline.
-
Self-validating ATR-FTIR experimental workflow for compound characterization.
Conclusion
Characterizing 6-(3-Chlorophenyl)picolinic acid via FTIR requires more than simply matching peaks; it demands an understanding of how steric bulk, extended conjugation, and inductive effects manipulate covalent bond strengths. By observing the upward shift in the O-H stretch (due to disrupted hydrogen bonding) and the downward shift in the C=O stretch (due to conjugation), alongside the emergence of the C-Cl fingerprint, researchers can definitively verify the presence and structural integrity of this specific halogenated analog against simpler pyridine derivatives.
References
- ECHEMI. "863704-38-5, 6-(3-Chlorophenyl)-picolinic acid Formula".
- ECHEMI. "Buy 6-(3-Chlorophenyl)
- St. Joseph's College. "Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid".
- Oriental Journal of Chemistry. "A Study of Metal Complexes of 2 – Picolinic Acid".
- J-Stage.
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Structural Elucidation of 6-(3-Chlorophenyl)picolinic Acid Metal Complexes: A Comparative Guide to SCXRD Validation
As a Senior Application Scientist in structural chemistry, I frequently encounter the challenges associated with validating novel coordination compounds. Picolinic acid and its derivatives are highly versatile N,O -bidentate chelators widely utilized in metal ion complexation for catalysis, bioinorganic modeling, and radiopharmaceutical development[1]. However, introducing a bulky, electron-withdrawing group—such as a 3-chlorophenyl ring at the 6-position of the pyridine core—drastically alters the ligand's steric profile. This substitution often prevents standard planar bis-chelation, forcing transition metals (e.g., Ni(II), Cu(II), Co(II)) into highly distorted coordination geometries[2].
To definitively map these distorted geometries and the resulting halogen-bonded supramolecular networks, Single-Crystal X-ray Diffraction (SCXRD) is the undisputed gold standard[3]. Yet, relying solely on a single microscopic crystal introduces a critical sampling bias. This guide establishes a self-validating analytical workflow, objectively comparing SCXRD against orthogonal techniques to ensure that your structural model accurately represents your bulk synthesized material.
The Analytical Dilemma: SCXRD vs. Orthogonal Techniques
While SCXRD provides absolute 3D atomic coordinates, it requires high-quality single crystals, which can be notoriously difficult to grow[4]. Furthermore, a single crystal may represent a kinetic anomaly or a minor solvate rather than the bulk thermodynamic product[5]. To build a robust, self-validating system, SCXRD must be cross-referenced with Powder X-ray Diffraction (PXRD) and spectroscopic methods.
Table 1: Quantitative Comparison of Structural Validation Techniques
| Analytical Technique | Primary Output | Resolution / Accuracy | Sample Requirement | Critical Limitations |
| SCXRD | Absolute 3D atomic coordinates, bond lengths/angles, thermal ellipsoids | Sub-Angstrom (< 0.1 Å) | Single, pristine crystal (0.1–0.3 mm) | Crystal growth is a bottleneck; the selected crystal may not represent the bulk powder yield[4]. |
| PXRD | Phase identification, unit cell parameters, bulk purity | Nanometer to Angstrom | 10–50 mg fine powder | Peak overlap at high angles; requires Rietveld refinement for de novo structure solution[6]. |
| FT-IR Spectroscopy | Vibrational modes (e.g., ν(C=O) , ν(M−N) ) | Functional group level | 1–5 mg (KBr pellet or ATR) | Cannot determine 3D spatial geometry, absolute configuration, or supramolecular packing[2]. |
| Solid-State NMR | Local chemical environment, connectivity | Atomic neighborhood | 20–100 mg powder | Highly complex or unreadable spectra for paramagnetic metal centers (e.g., Cu(II), Co(II)). |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology links synthesis, crystallization, and structural analysis into a closed-loop, self-validating system.
Phase A: Synthesis and Crystal Growth
-
Ligand Activation: Dissolve 6-(3-Chlorophenyl)picolinic acid (2.0 mmol) in a 1:1 mixture of ethanol and deionized water. Add exactly 1.0 equivalent of KOH.
-
Causality: Deprotonation of the carboxylic acid is thermodynamically required to activate the oxygen donor site, driving the formation of a stable chelate ring upon metal introduction[2].
-
-
Metal Complexation: Add a solution of MCl2⋅nH2O (1.0 mmol, where M = Cu, Ni, or Co) dropwise under continuous stirring at 60 °C for 4 hours.
-
Causality: Elevated temperature provides the activation energy necessary for ligand exchange, displacing the primary hydration sphere of the metal ion.
-
-
Vapor Diffusion Crystallization: Filter the hot solution to isolate the bulk precipitate (save for PXRD). Place the concentrated filtrate in an inner vial, surrounded by a sealed outer chamber containing a volatile anti-solvent (e.g., diethyl ether).
-
Causality: Slow vapor diffusion creates a gradual supersaturation gradient. This minimizes nucleation sites, promoting the growth of a single, highly ordered macroscopic lattice rather than rapidly precipitating microcrystalline twins[3].
-
Phase B: SCXRD Data Collection
-
Mounting: Select a defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and significantly improving the signal-to-noise ratio of high-angle diffraction spots[5].
-
-
Refinement: Collect data using Mo-K α radiation ( λ=0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Structural Cross-Validation Workflow
A fundamental error in coordination chemistry is publishing an SCXRD structure without proving it matches the bulk material[5]. The workflow below illustrates the mandatory cross-validation logic.
Caption: Workflow for structural cross-validation of 6-(3-Chlorophenyl)picolinate metal complexes.
Interpreting Discrepancies
Once the SCXRD structure is solved, generate a simulated PXRD pattern from the .cif file and overlay it with the experimental PXRD pattern of your bulk precipitate.
-
Thermal Shifts: Because SCXRD is typically performed at 100 K and PXRD at 298 K, expect slight anisotropic shifts in 2θ peak positions due to lattice expansion[5].
-
Missing/Extra Peaks: If major peaks in the bulk PXRD are absent from the SCXRD simulation, your bulk powder contains unreacted ligand, metal oxides, or a secondary polymorph[6]. In this scenario, the SCXRD data is valid for the crystal, but invalid for characterizing the bulk product.
Data Interpretation: The Role of the 3-Chlorophenyl Group
When analyzing the .cif data of 6-(3-Chlorophenyl)picolinic acid complexes, pay close attention to the following parameters:
-
Steric Distortion: The bulky 6-aryl group prevents the metal from achieving a perfect square planar or octahedral geometry. Look for elongated axial bonds (e.g., Jahn-Teller distortion in Cu(II) complexes) or forced tetrahedral twisting.
-
Supramolecular Assembly: Utilize Hirshfeld surface analysis to map intermolecular interactions[1]. The chlorine atom on the phenyl ring is highly polarizable and frequently engages in halogen bonding ( C−Cl⋯O or C−Cl⋯π interactions), which dictates the 3D packing architecture of the crystal lattice.
References
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: ChemistryOpen / PubMed URL:[Link]
-
Transition metal complexes of Thiadiazole-Picolinic acid: Crystal structures, DFT insights and anticancer activity Source: Journal of Molecular Structure / DOI URL:[Link]
-
Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline Source: Croatica Chemica Acta / srce.hr URL:[Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique Source: Creative Biostructure URL:[Link]
-
The Powder XRD pattern of a dinuclear metal complex does not match with the simulated single-crystal XRD pattern. What can be the reasons? Source: ResearchGate URL:[Link]
-
Chemical crystallography by serial femtosecond X-ray diffraction Source: Nature / PMC URL:[Link]
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- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Purity Validation of Synthesized 6-(3-Chlorophenyl)picolinic Acid: Combustion Analysis vs. Quantitative NMR
Executive Summary
In early-stage drug development, the structural and elemental validation of novel synthetic intermediates is a critical quality gate. Relying on a single analytical modality to validate halogenated pyridine derivatives like 6-(3-Chlorophenyl)picolinic acid can mask critical impurities, such as residual solvents, inorganic salts, or structurally similar byproducts.
This guide provides an objective, comparative framework evaluating traditional CHNO/Cl Elemental Combustion Analysis against the highly specific Quantitative Nuclear Magnetic Resonance (qNMR) assay. By understanding the causality behind these methods, researchers can implement a self-validating, orthogonal testing strategy that guarantees absolute purity.
Theoretical Profile of the Target API
Before selecting an analytical method, we must establish the theoretical baseline of the synthesized compound. 6-(3-Chlorophenyl)picolinic acid (CAS No.: 863704-38-5) is a halogenated aromatic compound with the molecular formula C₁₂H₈ClNO₂ [1].
To validate a synthesized batch via elemental analysis, the empirical data must align with the following theoretical mass fractions (Molar Mass: 233.65 g/mol )[1]:
-
Carbon (C): 61.69%
-
Hydrogen (H): 3.45%
-
Nitrogen (N): 6.00%
-
Oxygen (O): 13.69%
-
Chlorine (Cl): 15.17%
Orthogonal Validation Strategy: The "Why"
As an application scientist, I do not rely on chromatography alone for absolute purity, as it requires identical reference standards that are often unavailable for novel compounds. Instead, we use orthogonal, primary ratio methods.
Method A: CHNO Combustion + USP <471> Halogen Analysis Combustion analysis determines the macroscopic elemental composition of a sample[2]. However, standard CHNO analyzers struggle with halogens, as the formation of corrosive hydrochloric acid (HCl) can damage gas chromatography columns. Therefore, we must decouple the analysis: CHNO is analyzed via standard dynamic flash combustion, while Chlorine is quantified using the USP <471> Oxygen Flask Combustion method[3].
-
The Limitation: Elemental analysis is a bulk technique. It can be "fooled" if an impurity possesses a similar elemental ratio to the API, or if a combination of solvent and inorganic salts coincidentally balances the CHN ratio.
Method B: Quantitative 1H NMR (qNMR) qNMR provides a direct, non-destructive method for determining absolute purity without needing a reference standard of the API itself[4]. Because the integral of an NMR peak is directly proportional to the nucleus concentration, we can determine purity by comparing the signal intensity of the analyte against a certified internal standard[4].
-
The Advantage: qNMR is structurally specific. It simultaneously confirms the molecular identity while quantifying both related and unrelated impurities (e.g., residual synthesis solvents) in a single experiment[4].
Comparative Methodology & Self-Validating Protocols
To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the step-by-step methodologies for both approaches.
Traditional CHNO & Halogen Combustion (USP <471>)
Step 1: CHNO Dynamic Flash Combustion
-
Sample Prep: Weigh 2.000–5.000 mg of the API into a tin capsule using an ultra-microbalance (precision to 1 µg)[2].
-
Combustion: Drop the capsule into the elemental analyzer furnace at 950°C in an oxygen-rich environment.
-
Quantification: The combustion gases (CO₂, H₂O, NO₂, SO₂) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD)[2].
Step 2: Chlorine Determination via Oxygen Flask (USP <471>)
-
Sample Prep: Weigh ~20 mg of the API onto a halide-free filter paper fuse-strip[3].
-
Combustion: Place the paper in a platinum gauze holder. Insert it into a heavy-walled 500-mL flask filled with rapidly flowing oxygen and an absorbing liquid (e.g., dilute NaOH/H₂O₂)[3]. Ignite the fuse.
-
Absorption & Analysis: Allow the flask to stand for ≥10 minutes with intermittent shaking to ensure all HCl gas is absorbed into the liquid[3]. Quantify the resulting chloride ions via Ion Chromatography (IC).
-
Self-Validating Mechanism: A blank determination using an empty filter paper must be run concurrently. Filter papers and gelatin capsules can contain trace combined halides[3]. Subtracting the blank prevents artificial inflation of the chlorine content, avoiding the false rejection of a pure batch.
Quantitative 1H NMR (qNMR) Purity Assay
-
Internal Standard (IS) Selection: Select a Certified Reference Material (CRM) that does not overlap with the analyte's signals. For 6-(3-Chlorophenyl)picolinic acid (aromatic signals at ~7.5–8.5 ppm), Maleic acid (singlet at 6.2 ppm) is an ideal IS.
-
Sample Preparation: Accurately co-weigh ~10.00 mg of the API and ~5.00 mg of the Maleic acid CRM into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.
-
Acquisition Parameters (Critical): Acquire the ¹H NMR spectrum at ≥400 MHz using a 90° pulse. Causality: You must set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the quantified protons (typically D1 ≥ 30s). If D1 is too short, the rigid aromatic protons will not fully relax, breaking the direct proportionality between the integral area and nucleus concentration, leading to a failed assay[4].
-
Processing: Phase and baseline correct the spectrum. Integrate the IS singlet and a distinct, well-resolved analyte peak (e.g., the picolinic acid H-3 proton).
-
Self-Validating Mechanism: By co-weighing the CRM and the unknown API into the same NMR tube, they experience the exact same magnetic field, tuning, and matching conditions. Any instrumental drift affects both equally, mathematically canceling out errors during the ratio calculation.
Quantitative Data Comparison
The following tables summarize the performance of both modalities using mock validation data for a highly purified batch of 6-(3-Chlorophenyl)picolinic acid.
Table 1: Empirical Data vs. Theoretical Mass Fractions
| Element | Theoretical Mass % | Empirical (Combustion/IC) | Deviation (Δ) | USP Acceptance Criteria |
| Carbon (C) | 61.69% | 61.52% | -0.17% | ± 0.3% |
| Hydrogen (H) | 3.45% | 3.48% | +0.03% | ± 0.3% |
| Nitrogen (N) | 6.00% | 5.91% | -0.09% | ± 0.3% |
| Chlorine (Cl) | 15.17% | 15.02% | -0.15% | ± 0.3% |
Note: While the empirical data falls within the acceptable ±0.3% deviation, this only proves the macroscopic ratio is correct. It does not rule out the presence of isomeric impurities.
Table 2: Modality Performance & Utility Comparison
| Parameter | CHNO + USP <471> Halogen | Quantitative 1H NMR (qNMR) |
| Primary Output | Bulk elemental mass fractions | Absolute mass % purity |
| Sample Requirement | ~25 mg total (Destructive) | ~10 mg (Non-destructive, recoverable) |
| Specificity | Low (Cannot distinguish isomers) | High (Confirms exact molecular structure) |
| Impurity Profiling | Blind to structurally balanced impurities | Detects residual solvents & organic byproducts |
| Throughput | Medium (Requires separate CHNO and Cl runs) | High (Single 15-minute acquisition) |
Decision Workflow
To maximize analytical confidence, modern pharmaceutical laboratories employ a combined, orthogonal approach. The workflow below illustrates the decision tree for validating a synthesized batch.
Orthogonal validation workflow for 6-(3-Chlorophenyl)picolinic acid combining elemental and qNMR data.
Conclusion
While traditional CHNO and USP <471> Oxygen Flask combustion methods remain indispensable for verifying the bulk elemental composition of 6-(3-Chlorophenyl)picolinic acid, they are insufficient as standalone purity assays due to their lack of structural specificity.
By integrating Quantitative NMR (qNMR) into the validation pipeline, researchers gain a self-validating, highly specific methodology that not only confirms the molecular structure but provides absolute quantitation of the API and its impurities. For modern drug development professionals, this orthogonal approach is the gold standard for ensuring the integrity of novel synthetic batches prior to downstream biological or toxicological screening.
References
- Source: National Institutes of Health (NIH)
- 6-(3-Chlorophenyl)
- CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL
- usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION Source: Pharmacopeia URL
Sources
Proper Disposal of 6-(3-Chlorophenyl)picolinic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-(3-Chlorophenyl)picolinic acid (CAS No. 863704-38-5), a halogenated aromatic carboxylic acid.[1][2][3] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from closely related analogs, such as 6-chloropicolinic acid, and established best practices for the disposal of halogenated organic waste.
The procedures outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is paramount for ensuring a safe and compliant laboratory environment.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the structure of 6-(3-Chlorophenyl)picolinic acid, which contains a chlorinated phenyl group and a picolinic acid moiety, it should be handled as a potentially hazardous substance.
Data from the analogous compound, 6-chloropicolinic acid, indicates that it is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, it is prudent to assume that 6-(3-Chlorophenyl)picolinic acid exhibits similar toxicological properties.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[4][5]
-
Environmental Impact: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination. Halogenated aromatic compounds can be toxic to aquatic life.
-
Regulatory Status: This waste is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its chemical properties.[6] Specifically, it may fall under the "F-list" for wastes from non-specific sources if it is a spent solvent, or be considered a "U-listed" or "P-listed" waste if it is a discarded commercial chemical product.[7][8]
| Parameter | Classification/Guideline | Source |
| Common Name | 6-(3-Chlorophenyl)picolinic acid | N/A |
| CAS Number | 863704-38-5 | [1][2][3] |
| Molecular Formula | C12H8ClNO2 | [1][3] |
| Inferred GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [4][5] |
| Waste Category | Halogenated Organic Waste | [9] |
| Likely EPA Hazardous Waste Code | F-listed, U-listed, or P-listed (dependent on use) | [6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the inferred hazards, stringent adherence to safety protocols is mandatory during the handling and disposal of 6-(3-Chlorophenyl)picolinic acid.
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 6-(3-Chlorophenyl)picolinic acid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Action: Collect all waste containing 6-(3-Chlorophenyl)picolinic acid in a dedicated, properly labeled hazardous waste container.
-
Rationale: Halogenated organic wastes must be kept separate from non-halogenated organic wastes.[9][10] This is because the disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of dioxins and other toxic byproducts.
Step 2: Container Selection and Labeling
The choice of container and its labeling are crucial for safe storage and transport.
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-(3-Chlorophenyl)picolinic acid," and the approximate concentration and quantity.
-
Rationale: Proper containment prevents leaks and spills, while accurate labeling ensures that all personnel are aware of the contents and associated hazards.
Step 3: On-site Accumulation
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Rationale: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste stream.
-
Rationale: Hazardous waste disposal is a highly regulated process that requires specialized expertise and permits. Professional disposal services ensure that the waste is transported, treated, and disposed of in accordance with all applicable regulations.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Action:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Report the spill to your EHS department.
-
-
Rationale: A prepared and rapid response to a chemical spill is essential to protect laboratory personnel and the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-(3-Chlorophenyl)picolinic acid.
Caption: Decision workflow for the safe disposal of 6-(3-Chlorophenyl)picolinic acid.
References
-
Appchem. 6-(3-Chlorophenyl)Picolinic Acid | 863704-38-5. Available at: [Link]
-
NextSDS. 6-(3-Chlorophenyl)-picolinic acid — Chemical Substance Information. Available at: [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]
-
Chem Service. SAFETY DATA SHEET. Available at: [Link]
-
Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Available at: [Link]
-
MSDS. Available at: [Link]
-
NextSDS. 6-(4-Chlorophenyl)-picolinic acid — Chemical Substance Information. Available at: [Link]
-
PubChem. 6-Chloropicolinic acid. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
Hazardous waste segregation. Available at: [Link]
-
Ohio.gov. MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Available at: [Link]
-
Eurofins. federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. Available at: [Link]
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CP Lab Safety. Halogenated Organics Waste Compatibility. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-(3-Chlorophenyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Structural Perspective
6-(3-Chlorophenyl)picolinic acid is a molecule that combines the chemical properties of a picolinic acid and a chlorinated aromatic compound. This structure informs our understanding of its potential hazards:
-
Picolinic Acid Moiety: Picolinic acid and its derivatives are known to be irritants, with the potential to cause serious eye irritation.[1][2]
-
Chlorinated Aromatic Group: The presence of a chlorophenyl group suggests potential toxicity and persistence in the environment. Similar compounds can be harmful if swallowed, in contact with skin, or inhaled.[3]
-
Carboxylic Acid Functionality: As a carboxylic acid, it may have corrosive properties.[4]
Given these characteristics, a cautious approach is warranted, treating the compound as potentially toxic and irritating.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure during the handling of 6-(3-Chlorophenyl)picolinic acid. The following recommendations are based on a thorough assessment of the potential risks.
Primary Engineering Controls: The First Line of Defense
All work with solid or solutions of 6-(3-Chlorophenyl)picolinic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The work surface should be covered with absorbent, disposable bench paper to contain any spills.
Eye and Face Protection: Shielding Against Irritation
Due to the high risk of serious eye irritation posed by picolinic acid derivatives, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that meet ANSI/ISEA Z87.1 standards are required to protect against splashes.[6]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]
Skin Protection: A Barrier Against Contact
Preventing skin contact is critical. The following should be worn:
-
Gloves: Double gloving with chemically resistant gloves, such as nitrile, is recommended.[5] Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[7]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[5]
Respiratory Protection: Preventing Inhalation
While working in a fume hood is the primary measure to prevent inhalation, additional respiratory protection may be necessary in certain situations.
-
Respirator: If there is a risk of generating aerosols or dust that cannot be contained within a fume hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[6][8] A comprehensive respiratory protection program, including fit testing and training, is essential.[6]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 6-(3-Chlorophenyl)picolinic acid.
Caption: Workflow for PPE selection and handling of 6-(3-Chlorophenyl)picolinic acid.
Summary of PPE Recommendations
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Scenarios) |
| Engineering Controls | Certified Chemical Fume Hood | |
| Eye/Face Protection | Chemical Splash Goggles | Full-Face Shield over Goggles |
| Hand Protection | Single Pair of Nitrile Gloves | Double Gloving with Nitrile Gloves |
| Body Protection | Flame-Resistant Lab Coat | Chemical-Resistant Apron or Suit over Lab Coat |
| Respiratory Protection | Not typically required in a fume hood | NIOSH-approved Respirator (for aerosols/dust) |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational. Cover the work surface with disposable bench paper. Assemble all necessary equipment.
-
Donning PPE: Put on all required PPE as outlined above before handling the chemical.
-
Weighing: If handling the solid, weigh it within the fume hood using a dedicated spatula and weigh boat.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible.
-
Post-Handling: Clean all non-disposable equipment within the fume hood. Wipe down the work surface.
-
Doffing PPE: Carefully remove PPE to avoid cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste (e.g., gloves, bench paper, disposable labware) should be placed in a clearly labeled hazardous waste container designated for chlorinated organic waste.
-
Liquid Waste: Solutions containing 6-(3-Chlorophenyl)picolinic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Decontamination: Rinse all glassware and equipment with a suitable solvent. Collect the rinseate as hazardous liquid waste.
-
Waste Pickup: Follow your institution's environmental health and safety (EHS) office procedures for hazardous waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-(3-Chlorophenyl)picolinic acid, ensuring both personal safety and the integrity of their research.
References
-
Appchem. (n.d.). 6-(3-Chlorophenyl)Picolinic Acid. Retrieved from [Link]
-
eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
-
ECHA. (n.d.). Guidance documents. Retrieved from [Link]
-
ECHA. (n.d.). Pyridine-2-carboxylic acid - Registration Dossier. Retrieved from [Link]
-
NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/PPE-Guide-Chemical-Resistance.pdf]([Link] safety/2015/07/PPE-Guide-Chemical-Resistance.pdf)
-
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
